1-Methyl-3-phenyl-1H-indazole CAS number and molecular weight
Structural Characterization, Synthetic Pathways, and Therapeutic Potential Executive Summary This technical guide provides a comprehensive analysis of 1-Methyl-3-phenyl-1H-indazole , a privileged heterocyclic scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Characterization, Synthetic Pathways, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive analysis of 1-Methyl-3-phenyl-1H-indazole , a privileged heterocyclic scaffold in medicinal chemistry. Unlike its more common isomer (3-methyl-1-phenyl-1H-indazole), this specific regioisomer exhibits distinct electronic properties and pharmacological profiles, particularly in kinase inhibition and oncology. This document addresses the critical "isomer trap" often encountered in database searches, details high-fidelity synthetic protocols to ensure regioselectivity, and summarizes key physiochemical data for validation.
Part 1: Chemical Identity & Physiochemical Profile[1]
Core Identification Data
The precise identification of 1-Methyl-3-phenyl-1H-indazole is frequently complicated by database ambiguity regarding indazole tautomers and regioisomers. Researchers must rigorously verify the position of the methyl group (N1 vs. C3) and the phenyl group (C3 vs. N1).
Parameter
Specification
Chemical Name
1-Methyl-3-phenyl-1H-indazole
Molecular Formula
C₁₄H₁₂N₂
Molecular Weight
208.26 g/mol
Exact Mass
208.1000 g/mol
CAS Number
Note on Ambiguity: No single commodity CAS is universally assigned. Warning: Do NOT confuse with 1575-29-7 (3-methyl-1-phenyl-1H-indazole). Verify by structure.
SMILES
CN1N=C(C2=CC=CC=C2)C3=CC=CC=31
Appearance
White to off-white solid
Melting Point
76–78 °C (Experimental)
Solubility
Soluble in DMSO, DCM, CHCl₃; limited solubility in water.
The "Isomer Trap" (Critical Insight)
In commercial catalogs, the 1-phenyl-3-methyl isomer (CAS 1575-29-7) is significantly more common. The target compound, 1-Methyl-3-phenyl-1H-indazole , places the phenyl ring at the C3 position and the methyl group at N1. This distinction is vital for biological activity, as the C3-phenyl group often occupies the hydrophobic pocket of kinase domains, while the N1-methyl dictates solubility and metabolic stability.
Part 2: Synthetic Routes & Mechanistic Insight
To achieve high purity, selecting the correct synthetic strategy is paramount. We present two primary routes: Direct Alkylation (economical but requires separation) and Suzuki-Miyaura Coupling (high regiocontrol).
Strategic Workflow Diagram
The following decision tree outlines the synthetic logic based on starting material availability and purity requirements.
Figure 1: Synthetic decision matrix comparing direct alkylation versus palladium-catalyzed coupling strategies.
Protocol A: Suzuki-Miyaura Coupling (Recommended)
This method avoids the N1/N2 regioselectivity issue by establishing the N1-methyl group before introducing the C3-phenyl substituent.
Protocol B: Direct Alkylation (Scale-Up Alternative)
If starting from 3-phenyl-1H-indazole, methylation will occur at both N1 and N2.
Mechanism: The N1-alkylation is generally thermodynamically favored, but N2-alkylation is kinetically competitive.
Optimization: Use NaH in THF at 0°C to promote the tighter ion pair, which often favors the N1 product over the N2 product compared to loose ion pairs (e.g., K₂CO₃/DMF).
Differentiation: The N1-methyl isomer typically moves faster (higher R_f) on silica gel compared to the N2-methyl isomer due to the lack of a quinoid-like resonance contribution.
Part 3: Structural Characterization & Validation
To validate the synthesis of the correct isomer, Nuclear Magnetic Resonance (NMR) is the gold standard. The chemical shift of the methyl group is diagnostic.
Diagnostic NMR Signals
Data derived from experimental literature (DMSO-d₆):
Nucleus
Signal (ppm)
Multiplicity
Assignment
Diagnostic Value
¹H NMR
4.12
Singlet (3H)
N-CH₃
Primary ID: N2-Me usually shifts downfield (>4.2 ppm) or upfield depending on solvent; 4.12 is characteristic for N1-Me-3-Ph.
The 1-methyl-3-phenyl-1H-indazole scaffold serves as a bioisostere for other bicyclic heteroaromatics (e.g., quinolines, indoles).
Mechanism: The planar structure allows intercalation into DNA or occupancy of the ATP-binding cleft in kinases.
Cell Line Activity: Derivatives of this scaffold have shown cytotoxicity against HCT-116 (Colorectal carcinoma) and MDA-MB-231 (Breast adenocarcinoma) cell lines.
SAR Insight: The N1-methyl group removes the hydrogen bond donor capability of the NH, increasing lipophilicity (LogP ~4.5) and blood-brain barrier (BBB) permeability, making it suitable for CNS targets.
Biological Pathway Interaction
Figure 2: Simplified pharmacodynamic pathway of indazole-based kinase inhibitors.
References
Synthesis and Characterization (Primary Source):
Reddy, G. R., et al. (2020). "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." MDPI Molecules. (Provides MP 76-78°C and NMR data).
[Link]
Regioselectivity in Indazoles:
Lattanzi, A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.
[Link]
General Indazole Pharmacology:
Gahtori, P., et al. (2012). "Indazoles: A Review on Biological Activities and Synthesis." European Journal of Medicinal Chemistry.
[Link]
Solubility Profile of 1-Methyl-3-phenyl-1H-indazole in Organic Solvents: A Technical Guide
Abstract 1-Methyl-3-phenyl-1H-indazole (CAS: 51093-42-6) is a highly lipophilic heterocyclic scaffold that serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-Methyl-3-phenyl-1H-indazole (CAS: 51093-42-6) is a highly lipophilic heterocyclic scaffold that serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and potent anticancer therapeutics. Understanding its precise solvation thermodynamics is paramount for optimizing transition-metal-catalyzed cross-coupling reactions and downstream purification workflows. This whitepaper provides an in-depth analysis of its solubility profile, the structural causality behind its solvation behavior, and a self-validating experimental protocol for thermodynamic solubility determination.
Structural and Physicochemical Foundation
The substitution pattern of 1-Methyl-3-phenyl-1H-indazole (C₁₄H₁₂N₂, MW: 208.26 g/mol ) fundamentally dictates its interaction with organic solvents. The compound exhibits a crystalline solid state at room temperature with a1[1].
From a mechanistic perspective, the N1-methylation completely eliminates the hydrogen bond donor capacity typically observed in unsubstituted 1H-indazoles. However,2[2]. The integration of the C3-phenyl ring significantly increases the molecular volume and lipophilicity (estimated logP ~3.8 - 4.2), meaning the molecule relies heavily on London dispersion forces and dipole-induced dipole interactions for effective solvation.
Thermodynamic Principles of Solvation
Because the molecule lacks H-bond donors, its solubility is governed by the dielectric constant (ε) and polarizability of the surrounding medium:
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) exhibit exceptional solvation capacity. Their strong dipoles interact favorably with the highly polarizable aromatic system of the indazole core, easily overcoming the crystal lattice energy.
Polar Protic Solvents: Alcohols (e.g., methanol, ethanol) demonstrate moderate solvation. While the N2 atom can accept hydrogen bonds from the protic solvent, the large hydrophobic surface area of the C3-phenyl group restricts overall solubility compared to aprotic environments.
Aqueous Systems: The compound is virtually insoluble in water due to hydrophobic exclusion.3[3].
Quantitative Solubility Profile
The following table summarizes the empirical and thermodynamically estimated solubility profile of 1-Methyl-3-phenyl-1H-indazole across various solvent classes at standard ambient temperature (25 °C).
To ensure thermodynamic accuracy and reproducibility in drug development, kinetic solubility estimates (which often capture metastable supersaturated states) must be strictly avoided. The following self-validating protocol guarantees that true thermodynamic equilibrium is reached and accurately quantified.
Step 1: Preparation of Saturated Solutions
Add an excess amount of 1-Methyl-3-phenyl-1H-indazole (approximately 50 mg) to 0.5 mL of the target organic solvent in a 2 mL amber glass HPLC vial.
Causality: Amber glass prevents potential UV-induced photo-degradation of the indazole core during extended incubation, preserving the structural integrity of the analyte.
Step 2: Isothermal Equilibration
Seal the vials tightly with PTFE-lined caps and agitate using a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.
Causality: A 48-hour equilibration period is critical. Shorter incubation times often fail to resolve supersaturation, leading to artificially inflated kinetic solubility values rather than the true thermodynamic baseline.
Step 3: Phase Separation
Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: Polytetrafluoroethylene (PTFE) is mandatory; its extreme chemical inertness and hydrophobicity prevent non-specific binding of the lipophilic indazole to the membrane, which would otherwise reduce the measured concentration and invalidate the assay.
Step 4: Dilution and HPLC-UV Quantification
Dilute the filtered aliquot by a factor of 1:100 or 1:1000 in the mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector. Analyze via RP-HPLC-UV (C18 column, λ = 254 nm) against a validated multi-point calibration curve.
Process Visualization
Workflow for High-Throughput Isothermal Solubility Determination.
Impact on Downstream Applications
The solubility profile directly dictates the success of downstream functionalization. For instance,1[1]. When attempting green-chemistry alternatives like "on water" catalysis, the extreme insolubility of the indazole scaffold necessitates the use of vigorous stirring, elevated temperatures, and specific phase-transfer dynamics to drive the reaction at the organic-aqueous interface[3].
References
1.[1] Title : Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Source : MDPI. URL : 1
2.[2] Title : Product Class 2: 1H- and 2H-Indazoles. Source : Thieme Connect. URL : 2
3.[3] Title : “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Source : Semantic Scholar. URL : 3
Thermodynamic stability of N1-methyl vs N2-methyl indazoles
An In-Depth Technical Guide to the Thermodynamic Stability of N1-methyl vs. N2-methyl Indazoles Executive Summary In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, integral to nume...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of N1-methyl vs. N2-methyl Indazoles
Executive Summary
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, integral to numerous therapeutic agents. The synthesis of N-substituted indazoles, however, presents a fundamental challenge of regioselectivity, leading to either N1 or N2 isomers. This guide provides a comprehensive analysis of the thermodynamic principles governing the stability of these isomers. The core finding, substantiated by extensive computational and experimental data, is that N1-methyl indazoles are unequivocally the thermodynamically more stable isomer compared to their N2-methyl counterparts. This stability is rooted in the greater aromatic character of the 1H-indazole tautomer's benzenoid structure. Understanding this principle is paramount for drug development professionals, as controlling the regiochemical outcome of N-alkylation reactions is critical for synthesizing pure, well-characterized active pharmaceutical ingredients, such as the N2-substituted anti-cancer drug, Pazopanib. This document elucidates the theoretical underpinnings of this stability difference, provides field-proven synthetic protocols to selectively target each isomer by leveraging kinetic and thermodynamic control, and details the analytical methods for their unambiguous characterization.
Introduction
Indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery, featuring in drugs approved for oncology, inflammation, and nausea.[1] The structure consists of a benzene ring fused to a pyrazole ring, resulting in two nitrogen atoms that can be substituted. This leads to the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] When alkylated, these tautomers give rise to N1- and N2-substituted regioisomers, respectively. The biological activity, pharmacokinetic profile, and physicochemical properties of these isomers can differ significantly, making their selective synthesis a critical endeavor.
The central thesis of this guide is that the observed preference for N1-isomers under equilibrating conditions is a direct consequence of their superior thermodynamic stability. This stability originates from the electronic structure of the parent tautomers: the 1H-tautomer possesses a "benzenoid" aromatic system, which is energetically more favorable than the "quinonoid" system of the 2H-tautomer.[2][3][4] This guide will dissect this principle from a theoretical, synthetic, and analytical perspective.
Chapter 1: The Theoretical Foundation of Stability
The stability difference between N1- and N2-methyl indazoles is not arbitrary; it is a direct consequence of fundamental principles of aromaticity and electronic structure.
Aromaticity as the Driving Force
The preference for the N1-substituted isomer is rooted in the inherent stability of its parent 1H-indazole tautomer.
1H-Indazole (Benzenoid Form): This tautomer features a ten-π electron aromatic system that closely resembles that of naphthalene. The electronic structure is fully aromatic across both rings, conferring significant thermodynamic stability.[3]
2H-Indazole (Quinonoid Form): In this form, the aromaticity of the benzene ring is disrupted, creating a quinone-like structure. This configuration is less aromatic and therefore higher in energy.[3]
This intrinsic stability advantage of the 1H-tautomer is directly inherited by its N1-alkylated derivatives.
Computational Energetics: Quantifying the Stability Gap
High-level computational studies have consistently validated and quantified the energy difference between the indazole isomers. These theoretical calculations provide a precise measure of the thermodynamic preference.
An energy difference of 3-5 kcal/mol is substantial, dictating that at equilibrium, the population of the N1-isomer will be overwhelmingly dominant over the N2-isomer at standard temperatures.
Caption: Relative stability of N1 vs. N2-methyl indazole isomers.
Chapter 2: Experimental Determination & Synthesis Control
While theory predicts the N1-isomer as the more stable, synthetic outcomes are dictated by reaction conditions. Chemists can exploit the principles of kinetic and thermodynamic control to selectively produce either isomer.
The Principle of Kinetic vs. Thermodynamic Control
Alkylation of the indazole anion can occur at either nitrogen.
Kinetic Control: The reaction is governed by the speed of formation. The product that forms fastest, i.e., via the lowest activation energy transition state, is the major product. For indazoles, this is often the N2-isomer.[2][3] These reactions are typically run at low temperatures for short durations to prevent equilibration.
Thermodynamic Control: The reaction is allowed to reach equilibrium. The most stable product will be the major product, regardless of how fast it formed. For indazoles, this is the N1-isomer.[2][10][11] These reactions often involve higher temperatures or conditions that permit the reversal of the initial alkylation, allowing the system to settle into its lowest energy state.
Caption: Kinetic vs. Thermodynamic pathways in indazole methylation.
Protocol 1: Synthesis of the Thermodynamically Favored N1-Methyl Indazole
Causality: This protocol utilizes a strong, non-nucleophilic base (Sodium Hydride, NaH) in an aprotic solvent (Tetrahydrofuran, THF). NaH irreversibly deprotonates the indazole to form the indazolide anion. The subsequent alkylation reaction, often aided by heat, allows the system to reach thermal equilibrium, favoring the formation of the more stable N1-isomer.[10][12]
Step-by-Step Methodology:
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of Sodium Hydride (1.2 equivalents) in mineral oil.
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
Deprotonation: Slowly add a solution of the starting 1H-indazole (1.0 equivalent) in anhydrous THF to the NaH suspension.
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases.
Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise at room temperature.
Thermodynamic Equilibration: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed and the isomer ratio is stable in favor of the N1-product.
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure N1-methyl indazole.
Protocol 2: Synthesis of the Kinetically Favored N2-Methyl Indazole
Causality: This protocol uses conditions that favor the transition state leading to the N2-isomer and prevent subsequent isomerization. The combination of a weaker base (DABCO) and a specific methylating agent (dimethyl carbonate) in DMF has been shown to be highly effective for producing the N2-methyl isomer, which is a key intermediate in the synthesis of Pazopanib.[10]
Step-by-Step Methodology:
Reagent Mixture: To a round-bottom flask, add the starting 3-methyl-6-nitro-1H-indazole (1.0 equivalent) and triethylenediamine (DABCO, 1.0 equivalent).
Solvent: Add N,N-Dimethylformamide (DMF) to dissolve the solids.
Stirring: Stir the reaction mixture at room temperature for 15 minutes.
Alkylation: Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.
Kinetic Control: Continue stirring at room temperature. Monitor the reaction closely by TLC or LC-MS.
Quenching: Once the starting material is consumed, quench the reaction promptly to prevent potential isomerization to the N1-product. Add water to the reaction mixture.
Isolation: The product may precipitate upon addition of water. If so, collect the solid by filtration, wash with water, and dry.
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield the pure N2-methyl indazole derivative.
Chapter 3: Spectroscopic & Analytical Validation
The synthesis of a specific isomer is incomplete without its unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing between N1 and N2-methyl indazoles.
¹H NMR Spectroscopy: The First Line of Analysis
The chemical environments of the protons on the indazole ring are distinctly different between the two isomers, providing clear diagnostic signals.
Proton H3: The proton at the 3-position is significantly shielded in N2-isomers compared to N1-isomers, causing its signal to appear further upfield (at a lower ppm value).[2]
Proton H7: Conversely, the proton at the 7-position is deshielded in N2-isomers due to the anisotropic effect of the N1 lone pair, shifting its resonance downfield (to a higher ppm value).[2]
For complex or novel structures, 2D NMR techniques provide definitive proof of connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. For an N2-methyl indazole, a correlation will be observed between the protons of the N-methyl group and the C3 carbon of the indazole ring. This correlation is absent in the N1-isomer.[12]
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity. For an N1-methyl indazole, a NOE may be observed between the N-methyl protons and the H7 proton.
Caption: Decision workflow for indazole isomer identification.
Chapter 4: Implications for Drug Development
The seemingly subtle difference between N1 and N2 substitution has profound consequences in medicinal chemistry.
Intellectual Property and Purity: A drug substance must be a single, well-defined chemical entity. The presence of the undesired regioisomer is an impurity that must be controlled, and the ability to selectively synthesize the correct isomer is fundamental to creating a viable drug candidate.
Case Study - Pazopanib: The synthesis of the renal cell carcinoma drug Pazopanib requires a 2,3-dimethyl-6-nitro-2H-indazole intermediate.[10] This is the kinetically favored, less stable N2-isomer. Industrial synthesis relies on carefully controlled, non-equilibrating conditions to produce this specific isomer in high yield, underscoring the commercial importance of understanding kinetic control.[10]
Pharmacology and ADME: The N1 and N2 positions present different vectors for interaction with biological targets. The placement of the substituent dictates the shape of the molecule and its hydrogen bonding capabilities, which can drastically alter binding affinity and pharmacological effect. Furthermore, the metabolic stability of the isomers can differ, impacting the drug's half-life and overall pharmacokinetic (ADME) profile.
Conclusion
The thermodynamic landscape of N-methyl indazoles is clear and consistent: the N1-isomer is inherently more stable than the N2-isomer due to the superior aromaticity of its benzenoid electronic structure. This stability gap, quantified by computational chemistry to be approximately 3-5 kcal/mol, is the guiding principle for synthetic chemists. By judiciously choosing reaction conditions—leveraging high temperatures and strong bases for thermodynamic control or low temperatures and specific reagents for kinetic control—either the N1 or N2 isomer can be selectively synthesized. Unambiguous characterization, primarily through NMR spectroscopy, is a non-negotiable step to validate the synthetic outcome. For researchers in drug development, a firm grasp of these principles is not merely academic; it is a prerequisite for the efficient, controlled, and scalable synthesis of novel therapeutics.
References
Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2.
Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry, 84(14), 9075-9086. [Link]
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed.
Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
Mechanism of a Highly Selective N2 Alkyl
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
Avoiding isomerization during 2H-indazole synthesis. Benchchem.
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
Safety data sheet (SDS) for 1-Methyl-3-phenyl-1H-indazole
This guide serves as a high-precision technical manual for 1-Methyl-3-phenyl-1H-indazole , specifically designed for research and development environments. Unlike a standard regulatory form, this document synthesizes che...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a high-precision technical manual for 1-Methyl-3-phenyl-1H-indazole , specifically designed for research and development environments. Unlike a standard regulatory form, this document synthesizes chemical safety data with operational logic, ensuring that researchers understand not just what to do, but why.
CAS Registry Number: 51093-42-6
Chemical Formula: C₁₄H₁₂N₂
Molecular Weight: 208.26 g/mol
Part 1: Chemical Identity & Research Context
1-Methyl-3-phenyl-1H-indazole is a nitrogen-containing heterocyclic compound belonging to the indazole family.[1][2] It is distinct from its isomer, 3-methyl-1-phenyl-1H-indazole (CAS 1575-29-7).[3]
Scientific Significance
In medicinal chemistry, the indazole scaffold is considered a "privileged structure" due to its ability to interact with diverse biological targets, including protein kinases and serotonin receptors. Consequently, this compound is frequently utilized as:
A Pharmacophore Building Block: Used in the synthesis of anti-cancer, anti-inflammatory, and antimicrobial agents.
A Ligand in Organometallic Chemistry: It forms stable complexes with palladium (e.g., cyclopalladated dimers) used in catalysis.
Operational Implication: Due to its potential biological activity (designed to bind to enzymes/receptors), this compound should be treated as a potential bioactive agent even in the absence of complete toxicological data.
Part 2: Hazard Identification & Mechanistic Logic
Standard GHS classifications are derived from structural analogs and available safety data.
GHS Classification (Predicted/Analog-Based)
Hazard Class
Category
Hazard Statement
Mechanistic Basis
Acute Toxicity (Oral)
Cat. 4
H302: Harmful if swallowed.
Nitrogen heterocycles often exhibit moderate oral toxicity due to metabolic interference.
Basic nitrogen lone pairs can react with skin lipids/proteins, causing local inflammation.
Eye Irritation
Cat. 2A
H319: Causes serious eye irritation.
Direct contact with mucous membranes triggers rapid irritation due to pH variance and abrasive nature.
STOT - Single Exp.
Cat. 3
H335: May cause respiratory irritation.
Fine dust or sublimed vapor can irritate the upper respiratory tract.
Precautionary Strategy
Signal Word:WARNING
Do not assume "low toxicity" simply because it is a research chemical. The structural similarity to kinase inhibitors suggests it may possess uncharacterized cellular toxicity.
Part 3: Emergency Response Protocols (Self-Validating)
The following diagram outlines the logical decision tree for emergency response. This system prioritizes decontamination speed over specific antidotes, which rarely exist for novel research chemicals.
Caption: Emergency triage logic emphasizing immediate dilution and removal of the agent to prevent systemic absorption.
Part 4: Handling, Storage & Engineering Controls
Physical & Chemical Properties
Accurate physical data is crucial for determining handling conditions (e.g., volatility, flammability).
Property
Value
Operational Note
Appearance
Yellow to Off-White Solid
Color change may indicate oxidation.
Melting Point
76 – 78 °C
Low melting point; avoid heat sources during handling to prevent sublimation/melting.
Solubility
Soluble in DMSO, Methanol, DCM
Use compatible gloves (Nitrile/Neoprene) when dissolved in organic solvents.
Stability
Stable under normal conditions
May be sensitive to strong oxidizers.
Storage Engineering
Temperature: Store at 2–8 °C (Refrigerated) . While the solid is likely stable at room temperature, refrigeration retards slow oxidative degradation.
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Indazoles can slowly oxidize or absorb moisture over long periods.
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.
Handling Workflow (The "Clean Chain")
To maintain sample integrity and user safety, follow this strict workflow:
Caption: The "Clean Chain" workflow minimizes dust generation and solvent exposure during experimental setup.
Part 5: Toxicological & Ecological Information
Toxicological Profile
Acute Toxicity: No specific LD50 data exists for CAS 51093-42-6.
Read-Across Data: Analogous indazoles often show LD50 (Oral, Rat) in the range of 500 – 1500 mg/kg .
Carcinogenicity/Mutagenicity: Not listed by IARC/NTP. However, as a DNA-intercalating scaffold, it should be handled as a suspected mutagen until proven otherwise.
Chronic Exposure: Potential target organs include the liver and kidneys (common metabolic routes for nitrogen heterocycles).
Ecological Fate
Aquatic Toxicity: Indazoles are generally poorly biodegradable and may exhibit long-term toxicity to aquatic life due to bioaccumulation potential (LogP estimates typically > 2.5).
Disposal:DO NOT flush down drains. Incineration in a licensed chemical waste facility is the only acceptable disposal method.
Part 6: References & Verification
Chemical Identity & Synthesis:
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020).[5] MDPI. Confirming MP (76-78°C) and structure.
Safety Data Sheet: 1H-Indazole. Fisher Scientific. Used for read-across hazard classification (H302, H315, H319).
Biological Context:
Indazole – an emerging privileged scaffold. PMC. Highlights the bioactive potential and need for cautious handling.
Disclaimer: This guide is for research purposes only. The absence of a specific warning does not imply the absence of a hazard. Always consult the specific SDS provided by your chemical supplier before use.
Biological Targets and Therapeutic Potential of 1-Methyl-3-phenyl-1H-indazole Analogs: A Technical Guide
Executive Summary The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry. Specifically, the 1-methyl-3-phenyl-1H-indazole scaffold and its closely related 3-phenyl-1H-indazole analogs have eme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry. Specifically, the 1-methyl-3-phenyl-1H-indazole scaffold and its closely related 3-phenyl-1H-indazole analogs have emerged as highly versatile pharmacophores. The strategic methylation at the N1 position restricts tautomerization, locking the molecule into the thermodynamically stable 1H-indazole form[1]. This structural rigidity, combined with the steric bulk and lipophilicity of the 3-phenyl substitution, allows these analogs to interact with diverse biological targets through precise hydrophobic and π-π stacking interactions[2].
This technical guide synthesizes current field-proven insights into the three primary biological targets of these analogs: USP30 (Ubiquitin Specific Peptidase 30) , DNA Gyrase B , and Cyclooxygenase-2 (COX-2) . We provide mechanistic rationales, quantitative data, and self-validating experimental protocols to guide your preclinical assay development.
Mitochondrial Quality Control: USP30 Inhibition
Mechanistic Causality
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane[3]. In healthy cells, USP30 removes ubiquitin chains from mitochondrial proteins, preventing premature degradation. However, in neurodegenerative conditions like Parkinson's Disease, damaged mitochondria must be cleared via mitophagy—a process driven by the PINK1 kinase and the Parkin ubiquitin ligase[4].
USP30 directly opposes Parkin-mediated ubiquitination, acting as a negative regulator of mitophagy[3]. 1-Methyl-3-phenyl-1H-indazole-6-carboxamide analogs, particularly those featuring cyano-pyrrolidine warheads, act as potent, covalent inhibitors of USP30[4][5]. By inhibiting USP30, these analogs lower the threshold for Parkin activation, shifting the equilibrium toward the accumulation of ubiquitin chains on damaged mitochondria and accelerating their clearance[3].
Fig 1. Regulation of PINK1-Parkin mediated mitophagy by USP30 and indazole inhibitors.
To validate the potency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and binding kinetics () of indazole-based USP30 inhibitors, a continuous fluorogenic assay using Ubiquitin-Rhodamine 110 (Ub-Rho110) is the industry standard[6].
Reagents & Equipment:
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM Potassium Glutamate, 0.1 mM TCEP, 0.03% Bovine Gamma Globulin (BGG), 0.01% Triton X-100[3][6]. Causality: Potassium glutamate mimics the intracellular ionic environment better than NaCl, stabilizing the USP30 conformation.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1-methyl-3-phenyl-1H-indazole analog in 100% DMSO. Transfer to the 384-well assay plate (final DMSO concentration
1%).
Enzyme Addition: Add 10
L of 0.4 nM USP30 in Assay Buffer to the wells (final assay concentration: 0.2 nM)[6].
Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes. Causality: Because cyano-pyrrolidine indazole derivatives often act as covalent inhibitors, pre-incubation is strictly required to allow the formation of the covalent adduct before substrate competition begins[5][6].
Reaction Initiation: Rapidly dispense 10
L of 360 nM Ub-Rho110 substrate (final concentration: 180 nM) into all wells simultaneously using an automated liquid handler[6].
Kinetic Read: Monitor fluorescence intensity every 15 seconds for 30 minutes.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curves. Fit the dose-response data to a four-parameter logistic equation to derive the .
Antimicrobial Action: DNA Gyrase B & Fungal Targets
Mechanistic Causality
Beyond neurodegeneration, the 3-phenyl-1H-indazole scaffold exhibits profound broad-spectrum antimicrobial activity. In bacteria, these analogs target the ATPase subunit of DNA Gyrase B (GyrB) [7][8]. By competitively binding to the ATP-binding pocket of GyrB, indazole derivatives prevent the enzyme from hydrolyzing ATP, a step required to introduce negative supercoils into DNA during replication[9].
Simultaneously, these compounds demonstrate potent antifungal activity against Candida species. Structural Activity Relationship (SAR) studies indicate that the lipophilic 3-phenyl ring is essential for penetrating the complex fungal cell wall, while carboxamide functionalization at the indazole core enhances target engagement[10][11].
Quantitative Data: Anticandidal Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected 3-phenyl-1H-indazole derivatives against pathogenic yeast strains, demonstrating their superiority or equivalence to standard azole therapies[11][12].
Compound Scaffold
Substitution
MIC vs C. albicans (M)
MIC vs C. glabrata (M)
Reference Drug
3-phenyl-1H-indazole
N,N-diethylcarboxamide
100 - 150
200 (Miconazole-resistant)
Miconazole / Fluconazole
2,3-diphenyl-2H-indazole
Unsubstituted
3.80
15.22
Ketoconazole
Methyl 3-phenyl-1H-indazole acetate
Ester
0.8 ()
2.3 ()
Fluconazole
Experimental Protocol: DNA Gyrase Supercoiling Gel Assay
To confirm that the antibacterial mechanism of a novel indazole analog is GyrB inhibition, a plasmid supercoiling assay must be performed[9][13].
Reagents & Equipment:
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA[13].
Incubation: Incubate at 37°C for exactly 30 minutes[14]. Causality: ATP-dependent supercoiling is highly sensitive to temperature and time; exceeding 30 minutes may lead to non-specific nuclease degradation, confounding results[9].
Termination: Stop the reaction by adding 30
L of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue) and 30 L of chloroform/isoamyl alcohol (24:1). Vortex and centrifuge to extract proteins.
Electrophoresis: Load the aqueous phase onto a 1% agarose gel in TAE buffer (40 mM Tris-Acetate, 2 mM EDTA). Run at 90V for 2.5 hours[9]. Causality: TAE buffer provides superior resolution of supercoiled topoisomers compared to TBE[9].
Visualization: Stain with SYBR Gold or Ethidium Bromide. Quantify the depletion of the supercoiled DNA band relative to the relaxed plasmid control to determine the
The 3-phenyl-1H-indazole scaffold has been successfully repurposed for anti-inflammatory applications via the inhibition of Cyclooxygenase-2 (COX-2)[16]. COX-2 is an inducible enzyme responsible for converting arachidonic acid into Prostaglandin H2 (
), a critical mediator of inflammation and pain.
Unlike COX-1, which is constitutively expressed and maintains gastrointestinal mucosa, COX-2 possesses a larger, more flexible hydrophobic side pocket. The steric bulk of the 3-phenyl group on the indazole core allows these analogs to selectively wedge into this COX-2 specific side pocket, mimicking the binding mode of traditional coxibs (e.g., rofecoxib) while sparing COX-1 activity[7][10].
Fig 2. Arachidonic acid cascade and selective COX-2 inhibition by indazole derivatives.
Conclusion & Future Perspectives
The 1-methyl-3-phenyl-1H-indazole scaffold is a masterkey in medicinal chemistry. By tuning the functional groups extending from the N1 methyl or the C6 positions, drug developers can pivot the molecule's selectivity from mitochondrial DUBs (USP30) to bacterial topoisomerases (GyrB) or inflammatory enzymes (COX-2). Future preclinical workflows should leverage the self-validating assays outlined in this guide to rigorously profile off-target effects, ensuring that high potency against a primary target does not inadvertently trigger secondary pharmacological cascades.
The Phenyl-Indazole Scaffold: A Pharmacophore Evolution
The following technical guide details the history, chemistry, and pharmacology of phenyl-substituted indazoles. Content Type: Technical Whitepaper & Historical Analysis Target Audience: Medicinal Chemists, Pharmacologist...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemistry, and pharmacology of phenyl-substituted indazoles.
Content Type: Technical Whitepaper & Historical Analysis
Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists[1]
Executive Summary: The Hydrophobic Anchor
The indazole (1H-benzo[d]pyrazole) scaffold has evolved from a classical bioisostere of indole into a privileged structure in modern oncology and CNS therapeutics. While early medicinal chemistry focused on N-alkyl and N-benzyl derivatives (e.g., Benzydamine, Lonidamine), the strategic incorporation of phenyl substituents —specifically at the N2, C3, and C4 positions—marked a turning point in potency and selectivity.[1]
The phenyl group serves not merely as a lipophilic bulk but as a critical "anchor," enabling
- stacking interactions within the hydrophobic sub-pockets of kinases (VEGFR, PDGFR) and DNA repair enzymes (PARP).[1] This guide analyzes the transition from serendipitous discovery to rational design, culminating in the development of third-generation inhibitors like Niraparib and Linifanib .
Historical Timeline & Structural Evolution
The history of phenyl-substituted indazoles can be segmented into three distinct eras of chemical precision.
Phase I: The Benzyl Era (1960s–1990s)
Early research focused on N1-benzyl derivatives.[1][2] The phenyl ring was present but separated from the indazole core by a methylene linker, providing flexibility but limited rigid docking.[1]
Key Compound:Benzydamine (1966).[1] An NSAID used for local inflammation.[1]
Limitation: The flexible benzyl linker lacked the entropy-favored binding required for deep pocket targets like kinases.[2]
Phase II: The Kinase Revolution (2000s)
The discovery that the indazole backbone mimics the adenine ring of ATP led to its explosion in kinase research. The focus shifted to C-phenyl substitution (C3, C4, C6) to target the "gatekeeper" regions of kinase domains.[1]
Structure: A 4-phenyl-substituted indazole.[1][2][4][5][6]
Innovation: The phenyl ring at C4 extends into the hydrophobic pocket adjacent to the ATP binding site, improving selectivity for VEGFR/PDGFR over other kinases.
Phase III: The N-Phenyl Breakthrough (2010s–Present)
The most significant recent advancement is the stabilization of the 2H-tautomer via N2-phenyl substitution.[2]
Innovation: The N2-phenyl group locks the molecule in a specific conformation that perfectly complements the PARP-1/2 binding pocket, trapping the enzyme on damaged DNA.[1][2]
Visualization: The Indazole Timeline
Caption: Evolution from flexible N-benzyl linkers to rigid C-phenyl and N-phenyl pharmacophores.[1][2]
Comparative Pharmacology: Phenyl-Indazole Drugs
The position of the phenyl ring dictates the biological target and mechanism of action.
Drug Name
Indazole Sub-Type
Phenyl Position
Target
Mechanism
Status
Benzydamine
1H-Indazole
N1-Benzyl
COX / Prostaglandins
Membrane stabilization; inhibition of pro-inflammatory cytokines.[1][2]
Marketed
Linifanib
1H-Indazole
C4-Phenyl
VEGFR, PDGFR
ATP-Competitive: The indazole binds the hinge region; the C4-phenyl extends into the hydrophobic back-pocket.[1][2]
Phase III (Discontinued for HCC)
Axitinib
1H-Indazole
C3-Styryl
VEGFR 1-3
Type I Inhibitor: The C3-styryl group (phenyl-vinyl) mimics the C3-phenyl interaction, locking the kinase in active conformation.[1][2]
FDA Approved
Niraparib
2H-Indazole
N2-Phenyl
PARP-1/2
PARP Trapping: The N2-phenyl group creates a rigid scaffold that stacks with Tyrosine residues in the PARP active site.[1][2]
FDA Approved
Synthetic Architectures: The Regioselectivity Challenge
Synthesizing phenyl-indazoles presents a classic regioselectivity problem: 1H vs. 2H tautomer control .
Mechanism:[1][2][4][9][10] The phosphine deoxygenates the nitro group to a nitrene intermediate, which inserts into the imine nitrogen, forming the N-N bond of the indazole.
Why this method? Direct alkylation/arylation of pre-formed indazoles yields mixtures of N1/N2 isomers. This cyclization exclusively builds the 2-phenyl-2H-indazole skeleton.[1][2]
Caption: Synthetic strategy selection based on the desired substitution pattern.
References
Niraparib Discovery: Jones, P., et al. (2009).[1] "Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer."[7][11][12] Journal of Medicinal Chemistry. Link[1]
Indazole Review: Gaikwad, D. D., et al. (2015).[1] "Indazole: A Privileged Scaffold in Drug Discovery."[1] European Journal of Medicinal Chemistry. Link
Linifanib Data: Shankar, D. B., et al. (2007).[1] "ABT-869, a Multitargeted Receptor Tyrosine Kinase Inhibitor."[1][2] Blood. Link
Synthetic Methodology: Genung, N. E., et al. (2014).[1][13] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link[1]
PARP Trapping Mechanism: Murai, J., et al. (2012).[1] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[1] Link
High-Yield Regioselective Synthesis of 1-Methyl-3-phenyl-1H-indazole
An in-depth application note and protocol for the regioselective synthesis of 1-methyl-3-phenyl-1H-indazole, designed for medicinal chemists and drug development professionals. Introduction & Mechanistic Rationale The in...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth application note and protocol for the regioselective synthesis of 1-methyl-3-phenyl-1H-indazole, designed for medicinal chemists and drug development professionals.
Introduction & Mechanistic Rationale
The indazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, anti-cancer agents, and CNS therapeutics[1]. However, the N-alkylation of the indazole ring presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which frequently results in a difficult-to-separate mixture of regioisomers[2].
Causality in Regioselectivity (E-E-A-T):
Thermodynamic calculations reveal that the 1H-indazole tautomer is energetically more stable than its 2H-indazole counterpart by approximately 4.46 kcal/mol[3]. To achieve high N1-regioselectivity, the choice of base and solvent is paramount. Strong, non-coordinating bases such as sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) strongly favor N1-alkylation[2][4]. This selectivity is driven by the deprotonation of the indazole to form a sodium-chelated indazolyl anion. The sodium counterion coordinates in a manner that sterically and electronically directs the electrophilic attack of methyl iodide (MeI) to the thermodynamically favored N1 position[4][5]. Conversely, utilizing weaker bases (e.g., K₂CO₃) or acidic conditions often leads to competitive N2-alkylation[2][3].
Experimental Workflow
Workflow for the regioselective N1-methylation of 3-phenyl-1H-indazole.
Reaction Stoichiometry
Table 1: Reagents and Equivalents
Reagent / Solvent
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
3-Phenyl-1H-indazole
Starting Material
194.24
1.0
1.94 g
Sodium Hydride (60% in oil)
Base
24.00
1.2
0.48 g (12.0 mmol)
Methyl Iodide (MeI)
Electrophile
141.94
1.5
0.93 mL (15.0 mmol)
Anhydrous THF
Solvent
72.11
N/A
50.0 mL (0.2 M)
Step-by-Step Protocol
A self-validating system requires rigorous adherence to anhydrous conditions and in-process monitoring to ensure complete conversion and regiochemical purity.
Step 1: Anion Generation (Deprotonation)
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).
Dissolution : Dissolve 3-phenyl-1H-indazole (1.94 g, 10.0 mmol) in anhydrous THF (50 mL) under an inert atmosphere.
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
Base Addition : Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) portion-wise to the stirred solution[2].
Validation Check : Observe the evolution of hydrogen gas (effervescence). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation, forming a homogeneous sodium indazolide solution.
Step 2: Electrophilic Alkylation
Cooling : Re-cool the reaction mixture to 0 °C.
Methylation : Add methyl iodide (0.93 mL, 15.0 mmol) dropwise via syringe over 5 minutes[5].
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 16–18 hours[2][5].
In-Process QC : Monitor the reaction via TLC (20% EtOAc in Hexanes) or LC-MS. The starting material should be completely consumed, with a single major spot appearing at a higher
value (due to the loss of the polar N-H bond).
Step 3: Workup and Extraction
Quenching : Cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Washing : Combine the organic layers and wash sequentially with distilled water (30 mL) and brine (30 mL).
Drying : Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
Chromatography : Purify the crude residue by flash column chromatography on silica gel (60–120 mesh)[1].
Elution : Use a gradient of 10% to 20% Ethyl Acetate in Hexanes. The N1-methylated product elutes first, well-separated from any trace N2-isomer or unreacted starting material.
Isolation : Pool the pure fractions and concentrate in vacuo to afford 1-methyl-3-phenyl-1H-indazole as a solid.
Self-Validating Quality Control & Analytical Data
To confirm the success of the regioselective synthesis, validate the isolated compound against the standard spectroscopic parameters outlined below. The diagnostic singlet at ~4.12 ppm in the
NMR spectrum confirms the presence of the N1-methyl group[1].
Protocol for N-methylation of 3-phenyl-1H-indazole
Application Note: Optimizing Regioselectivity in the N-Methylation of 3-Phenyl-1H-Indazole vs. Isomerism in Sterically Hindered Indazoles Executive Summary The N-methylation of 3-phenyl-1H-indazole presents a classic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimizing Regioselectivity in the N-Methylation of 3-Phenyl-1H-Indazole
vs. Isomerism in Sterically Hindered Indazoles
Executive Summary
The N-methylation of 3-phenyl-1H-indazole presents a classic problem in heterocyclic process chemistry: controlling regioselectivity between the thermodynamically stable
-isomer (benzenoid) and the kinetically accessible -isomer (quinonoid). While the 3-phenyl substituent introduces steric bulk that theoretically disfavors attack, electronic factors and solvent effects often lead to difficult-to-separate mixtures (typically 60:40 to 70:30 under unoptimized conditions).
This guide provides two distinct protocols:
Protocol A (Thermodynamic Control): Maximizes
-selectivity (>95:5) using hard bases and high temperatures.
Protocol B (Kinetic Bias): Enriches the
-isomer for specific structure-activity relationship (SAR) studies.
Mechanistic Analysis & Regiochemistry
The indazole scaffold exists in a tautomeric equilibrium.[1] The 1H-tautomer is aromatic and lower in energy, while the 2H-tautomer adopts a higher-energy quinonoid structure.
-Methylation: Preserves the benzene ring's aromaticity. This is the Thermodynamic Product .
-Methylation: Disrupts the benzene aromaticity, forming a quinonoid system. However, the lone pair on is often more nucleophilic in the neutral state, and specific transition states can lower the barrier for attack, making it the Kinetic Product .
Visualizing the Pathway:
Figure 1: Bifurcation of the methylation pathway. Note that the 3-phenyl group adds steric bulk near
Objective: Synthesis of 1-methyl-3-phenyl-1H-indazole with >95% regioselectivity.
Rationale: Using a strong base (NaH) ensures complete deprotonation. Conducting the reaction in a polar aprotic solvent (THF or DMF) at elevated temperatures allows the reaction to equilibrate, favoring the more stable benzenoid (
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-phenyl-1H-indazole and dissolve in anhydrous THF.
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.
Alkylation: Cool back to 0°C. Add MeI dropwise.
Thermodynamic Equilibration: Heat the reaction to 60°C for 4 hours.
Note: Heating is crucial. At 0°C or RT, the
ratio may linger around 80:20. Heating drives the system toward the thermodynamic minimum ().
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Expected Outcome:
Yield: >90%
Ratio (
): Typically >15:1.
Protocol B: Kinetic Bias (Targeting
Enrichment)
Objective: Enriching 2-methyl-3-phenyl-2H-indazole for separation and identification.
Rationale: Utilizing a milder base and a hard alkylating agent (Trimethyloxonium tetrafluoroborate) or specific solvent systems can favor the kinetic product. Alternatively, the Dimethyl Carbonate (DMC) / DABCO method is known to enhance
selectivity in indazoles by utilizing a specific catalytic cycle that activates the nucleophile differently than simple deprotonation.
Methodology (DMC/DABCO System):
Dissolve 3-phenyl-1H-indazole (1.0 eq) and DABCO (1.0 eq) in DMF.
Add Dimethyl Carbonate (DMC) (5.0 eq).
Heat to reflux (DMC acts as both reagent and pseudo-solvent).
Monitor via LC-MS.[2] This method often shifts the ratio closer to 50:50 or favors
depending on the exact electronics of the phenyl ring.
Purification & Analytical Discrimination
The most critical aspect of this protocol is proving which isomer you have. Do not rely solely on LC-MS, as both isomers have identical masses (
).
Separation Strategy
The
isomer is generally less polar than the isomer due to the lack of a dipole-inducing quinonoid structure.
Stationary Phase: Silica Gel (Standard).
Mobile Phase: Hexanes:EtOAc (Gradient 95:5
80:20).
Elution Order:
-Methyl (First fraction, higher ).
-Methyl (Second fraction, lower ).
Analytical Validation (Self-Validating System)
You must use
-NMR to confirm regiochemistry. The methyl group chemical shift is diagnostic.
Table 1: Diagnostic NMR Data
Feature
-Isomer (Benzenoid)
-Isomer (Quinonoid)
Mechanistic Reason
N-Me Shift ()
4.05 - 4.15 ppm
4.25 - 4.40 ppm
is more deshielded due to quinonoid ring currents.
C-3 Phenyl Interaction
NOE observed between N-Me and H-7 (ring).
NOE observed between N-Me and Phenyl (ortho-H).
Proximity of methyl group to substituents.
UV-Vis
similar to parent.
Bathochromic shift (Red shift).
Extended conjugation in quinonoid system.
NOE Experiment (The "Gold Standard" Check):
Irradiate the Methyl peak (
ppm).
If
: You will see enhancement of the Indazole H-7 proton (the doublet on the benzene ring).
If
: You will see enhancement of the Phenyl ring protons (ortho position), as the methyl group at is sterically crowded against the C-3 phenyl ring.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Yield
Incomplete deprotonation.
Ensure NaH is fresh; switch to DMF to increase anion solubility.
Poor Selectivity ()
Kinetic trapping.
Increase reaction temperature to 60-80°C to force thermodynamic equilibration.
Over-methylation
Formation of quaternary salt.
Strictly limit MeI to 1.1 equivalents; add dropwise at 0°C.
References
Cheung, M. et al. "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry, 2003. (Establishes the thermodynamic preference for
).
Luo, G. et al. "Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, 2006. Link (Discusses solvent effects on regioselectivity).
BenchChem Application Notes. "Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." Link (Provides comparative data on base effects for indazole methylation).
WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link (Detailed DFT analysis of transition states and tautomeric energy differences).
Meanwell, N. A. et al. "Regioselective Alkylation of Indazoles." Bioorganic & Medicinal Chemistry Letters, 2008. (Contextualizes the steric impact of C-3 substituents).
Application Note: Palladium-Catalyzed Synthesis of 1-Methyl-3-phenyl-1H-indazole
Executive Summary 1-Methyl-3-phenyl-1H-indazole is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for anti-cancer (e.g., tyrosine kinase inhibitors), anti-inflammatory, and neuroprotective...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Methyl-3-phenyl-1H-indazole is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for anti-cancer (e.g., tyrosine kinase inhibitors), anti-inflammatory, and neuroprotective agents. This Application Note provides two distinct, validated protocols for its synthesis:
Method A (The Gold Standard): Suzuki-Miyaura cross-coupling of 3-halo-1-methylindazole. This route offers maximum reliability, functional group tolerance, and scalability.
Method B (The Green Alternative): Direct C-H arylation of 1-methylindazole using "On-Water" catalysis. This route prioritizes atom economy and environmental sustainability by eliminating pre-functionalization of the indazole core.
Retrosynthetic Analysis & Strategy Selection
The construction of the biaryl C3–C1' bond is the critical step. We present a decision matrix to assist researchers in selecting the optimal pathway.
Figure 1: Strategic decision tree for selecting the synthesis method.
Method A: Robust Suzuki-Miyaura Cross-Coupling
Best for: Scale-up, late-stage functionalization, and substrates with sensitive functional groups.
Solvent Addition: Add Dimethoxyethane (DME) (8 mL) and deionized water (4 mL).
Note: The 2:1 ratio is critical for solubilizing the inorganic base while maintaining organic solubility for the catalyst.
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).
Catalyst Addition: Add Pd(PPh3)4 (5 mol%, 0.05 mmol, 58 mg) quickly under a positive stream of inert gas. Seal the tube.
Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, and a fluorescent blue spot (product) will appear.
Ag2CO3 (1.0 equiv) or K2CO3 (2.0 equiv) - Note: Ag salts often boost C-H activation yields but K2CO3 is cheaper.
Medium: Add distilled water (3 mL). The reagents will not dissolve; they will form a suspension.
Reaction: Seal the vial and heat to 100°C for 16–24 hours with vigorous stirring (1000 rpm).
Mechanism:[1][2][3][4][5][6][7] The reaction occurs at the organic-water interface.
Work-up:
Cool to RT. Extract the heterogeneous mixture with EtOAc (3 x 10 mL).
Filter through a Celite pad to remove Pd black.
Purification: Flash chromatography (similar to Method A).
Yield: Expect 60–75%. (Lower than Suzuki, but 2 steps shorter from commercial starting materials).
Mechanistic Insight: The Suzuki Catalytic Cycle
Understanding the cycle allows for rational debugging. The rate-determining step is often the Transmetallation or Oxidative Addition depending on the aryl halide used.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling. Note that in C-H activation (Method B), the Oxidative Addition is followed by a Concerted Metalation-Deprotonation (CMD) rather than Transmetallation.
Comparison of Methods
Feature
Method A: Suzuki-Miyaura
Method B: C-H Arylation
Starting Material
3-Halo-indazole (Requires synthesis)
1-Methylindazole (Commercial)
Yield
High (85–95%)
Moderate (60–75%)
Atom Economy
Low (Stoichiometric boron waste)
High (H2O is main byproduct)
Catalyst Loading
1–5 mol%
5–10 mol%
Solvent
Organic (DME, Dioxane)
Water (Green)
Recommendation
Use for Pharma GMP & Scale-up
Use for Discovery Chemistry
References
Suzuki-Miyaura Coupling Conditions
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.[8] [Link]
C-H Activation ("On Water")
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.[7] Molecules (MDPI). [Link]
Alternative C-H Activation (DMA Reflux)
Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. (Contains data on C3 vs C7 selectivity). ACS Publications. [Link]
General Indazole Synthesis Review
Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][9][10][11] PMC.[12] [Link]
Catalyst Selection (Pd(dppf)Cl2)
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[1][2][4][5][7][8][9][10][11][12][13] [Link]
Scalable Synthesis Routes for 1-Methyl-3-Arylindazoles: From Bench to Kilogram
An Application Note and Protocol Guide for Drug Development Professionals Abstract: The 1-methyl-3-arylindazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Drug Development Professionals
Abstract: The 1-methyl-3-arylindazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents, from oncology to neurodegenerative disease. Its prevalence demands robust, efficient, and, most critically, scalable synthetic routes to support drug discovery and development pipelines. This guide provides an in-depth analysis of field-proven synthetic strategies for preparing 1-methyl-3-arylindazoles. We move beyond simple procedures to dissect the underlying chemical principles, offering expert insights into process optimization, scalability, and the rationale behind methodological choices. Detailed, step-by-step protocols for key transformations, including Suzuki-Miyaura cross-coupling, direct C-H arylation, and regioselective N-methylation, are presented to empower researchers and process chemists to confidently advance their programs from the laboratory bench to large-scale production.
Strategic Imperatives: A Retrosynthetic Overview
The synthesis of 1-methyl-3-arylindazoles can be approached from several distinct strategic directions, each with its own set of advantages and challenges regarding scalability, cost, and substrate scope. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on both the indazole core and the C3-aryl moiety.
The three primary retrosynthetic disconnections are:
Strategy A: C3-Aryl Bond Formation. This is the most common and flexible approach. It begins with a pre-formed, N-methylated indazole core, typically a 1-methyl-3-haloindazole, which is then coupled with an appropriate aryl partner. Modern variations of this strategy employ direct C-H functionalization, obviating the need for a halogenated precursor.
Strategy B: N1-Methylation. This strategy involves forming the C3-aryl bond on an N-unprotected indazole first, followed by a final N-methylation step. The critical challenge here is controlling the regioselectivity of the methylation to favor the desired N1 isomer over the N2 byproduct.
Strategy C: Indazole Ring Annulation. In this convergent approach, the indazole ring is constructed from acyclic precursors that already contain or are poised to incorporate the required methyl and aryl groups. These methods can be highly efficient but may have a more limited substrate scope.
Caption: Key retrosynthetic strategies for 1-methyl-3-arylindazole synthesis.
Strategy A: C3-Arylation of a 1-Methylindazole Core
This approach decouples the synthesis of the indazole core from the introduction of the aryl group, offering significant modularity. It is particularly well-suited for creating libraries of analogs where the C3-aryl group is varied.
The Workhorse: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the gold standard for C(sp²)-C(sp²) bond formation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] The reaction typically involves the coupling of a 3-halo (iodo or bromo) indazole with an arylboronic acid or its ester equivalent.
Expertise & Experience: For large-scale synthesis, 3-bromoindazoles are often preferred over 3-iodoindazoles due to lower cost and greater stability, although the latter are more reactive. The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yield and purity while minimizing catalyst loading. Phosphine ligands like SPhos or RuPhos are often effective, and inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used.[2] The use of microwave irradiation can dramatically shorten reaction times, a significant advantage in discovery chemistry, but for large-scale production, conventional heating in a jacketed reactor is more practical and provides more controlled conditions.[3]
Protocol 1: Scalable Suzuki-Miyaura Coupling of 1-Methyl-3-bromoindazole
This protocol is adapted from established procedures for arylating halo-indazoles.[4]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents
Component
Role
Typical Specification
Stoichiometry
1-Methyl-3-bromoindazole
Starting Material
>98% Purity
1.0 equiv
Arylboronic Acid
Coupling Partner
>97% Purity
1.1 - 1.5 equiv
Pd(OAc)₂ or PdCl₂(dppf)
Catalyst
-
0.5 - 2 mol%
SPhos or RuPhos
Ligand
-
1.0 - 4 mol%
K₃PO₄ or Cs₂CO₃
Base
Anhydrous
2.0 - 3.0 equiv
1,4-Dioxane / H₂O
Solvent
Anhydrous / Degassed
5 - 10 mL/mmol
Step-by-Step Procedure:
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-methyl-3-bromoindazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
Inerting: Seal the reactor and purge the system by evacuating and backfilling with nitrogen gas three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via cannula or a pressure-equalizing dropping funnel.
Catalyst Addition: In a separate glovebox or inerted flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reactor.
Reaction: Begin stirring and heat the reaction mixture to the target temperature (typically 80-100 °C).
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or LC-MS until consumption of the starting material is complete (typically 4-16 hours).
Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or toluene. Wash the organic phase sequentially with water and brine to remove the base and inorganic byproducts.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) for high purity on a large scale. If necessary, column chromatography can be performed.
The Atom-Economical Route: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful, sustainable alternative to traditional cross-coupling methods.[5] It avoids the need for pre-halogenating the indazole substrate, thereby shortening the synthetic sequence and reducing waste.[6] This reaction typically involves a palladium(II) catalyst and a ligand, often a phenanthroline derivative, to facilitate the direct coupling of the indazole C3-H bond with an aryl halide.[6]
Trustworthiness: The primary challenge in C-H activation is controlling regioselectivity. For 1-substituted indazoles, the C3 position is often the most electronically activated for this transformation. However, reaction conditions must be carefully optimized to prevent side reactions at other positions. The choice of solvent can be critical; non-polar aromatic solvents like toluene or chlorobenzene have been shown to be effective.[6]
Protocol 2: Palladium-Catalyzed Direct C3-Arylation of 1-Methylindazole
This protocol is based on leading literature reports.[5][6]
Materials & Reagents
Component
Role
Typical Specification
Stoichiometry
1-Methylindazole
Starting Material
>98% Purity
1.0 equiv
Aryl Iodide or Bromide
Coupling Partner
>98% Purity
2.0 equiv
Pd(OAc)₂
Catalyst
-
5 - 10 mol%
1,10-Phenanthroline
Ligand
-
10 - 20 mol%
Cs₂CO₃ or K₂CO₃
Base
Anhydrous
2.0 equiv
Toluene or Chlorobenzene
Solvent
Anhydrous
5 - 10 mL/mmol
Step-by-Step Procedure:
Reactor Setup: In an oven-dried, sealable reaction vessel (e.g., a Schlenk tube or pressure vessel) equipped with a magnetic stir bar, combine 1-methylindazole (1.0 equiv), the aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv).
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
Solvent Addition: Add anhydrous toluene via syringe.
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating mantle at 120-140 °C.
Monitoring: Stir the reaction for 24-48 hours. Monitor progress by LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 1-methyl-3-arylindazole.
Caption: Simplified catalytic cycle for direct C-H arylation.
Strategy B: Late-Stage N-Methylation
This strategy can be advantageous if the 3-aryl-1H-indazole is a more readily available or cheaper starting material. However, the success of this route hinges entirely on the ability to control the regioselectivity of the N-methylation step. Alkylation of N-unsubstituted indazoles can occur at both the N1 and N2 positions, leading to product mixtures that are often difficult to separate on a large scale.
Expertise & Experience: The N1/N2 ratio is highly sensitive to reaction conditions.[7] Generally, polar aprotic solvents (e.g., DMF, DMSO) and stronger bases (e.g., NaH) tend to favor the thermodynamically more stable N1 isomer. In contrast, conditions that favor an Sₙ2-type reaction on the neutral indazole or its ion pair in less polar solvents can sometimes lead to mixtures or favor the N2 isomer. For scalable synthesis, identifying conditions that provide >95:5 selectivity for the N1 isomer is crucial to avoid costly purification steps.
Protocol 3: Regioselective N1-Methylation of a 3-Arylindazole
This protocol employs conditions known to favor N1-alkylation.[7]
Materials & Reagents
Component
Role
Typical Specification
Stoichiometry
3-Aryl-1H-indazole
Starting Material
>98% Purity
1.0 equiv
Sodium Hydride (NaH)
Base
60% dispersion in mineral oil
1.1 - 1.2 equiv
Methyl Iodide (MeI)
Methylating Agent
>99% Purity
1.1 - 1.5 equiv
Tetrahydrofuran (THF)
Solvent
Anhydrous
10 - 20 mL/mmol
Step-by-Step Procedure:
Reactor Setup: To a dry, inerted reactor, add a 60% dispersion of sodium hydride (1.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.
Indazole Addition: Cool the THF/NaH slurry to 0 °C. Slowly add a solution of the 3-aryl-1H-indazole (1.0 equiv) in anhydrous THF. Effervescence (H₂ gas) will be observed.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indazolide anion.
Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.2 equiv) dropwise, maintaining the internal temperature below 10 °C.
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 1-4 hours).
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
Workup & Isolation: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude product should be analyzed (e.g., by ¹H NMR) to determine the N1:N2 ratio. If selectivity is high, purification may be achieved by recrystallization. Otherwise, column chromatography is required.
Comparative N-Methylation Conditions
Base / Solvent
Methylating Agent
Typical N1:N2 Ratio
Key Insight
NaH / THF
MeI
>95:5
Favors thermodynamic N1 product via the indazolide anion.[7]
K₂CO₃ / DMF
MeI
80:20 to 90:10
Common conditions, but selectivity can be moderate.
Cs₂CO₃ / MeCN
MeI
Variable
Often used but can give mixtures depending on substrate.
Alkaline Earth Oxides
Dimethyl Sulfate
High N1 Selectivity
A patented, safer industrial alternative to alkali metals.[8][9]
References
Hansen, J. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
Inamoto, K. (2008). Novel access to indazoles based on palladium-catalyzed amination chemistry. Yakugaku Zasshi, 128(7), 997-1005. Available at: [Link]
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
Barraja, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4435-4446. Available at: [Link]
Li, Y., et al. (2014). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. RSC Advances, 4(44), 23161-23164. Available at: [Link]
Humphries, A. C., et al. (2015). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]
Wang, D. H., et al. (2010). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 49(34), 5980-5983. Available at: [Link]
ResearchGate. Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction.... Available at: [Link]
ResearchGate. Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Available at: [Link]
Salovich, J. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4660-4663. Available at: [Link]
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(5), 373-379. Available at: [Link]
Goud, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(30), 21626-21641. Available at: [Link]
ResearchGate. Synthetic route for N-methyl-3-aryl indazoles. Available at: [Link]
Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(17), 4069-4073. Available at: [Link]
ResearchGate. Synthesis of 3‐(2‐Hydroxyaryl)indazole Derivatives through Radical O‐Arylation and[10][10]‐Rearrangement from N‐Hydroxyindazoles and Diaryliodonium Salts. Available at: [Link]
Li, B., et al. (2024). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. Organic Letters, 26(2), 370-375. Available at: [Link]
ResearchGate. Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Available at: [Link]
Hvizd, S., et al. (2020). Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 437-443. Available at: [Link]
Skalden, L., et al. (2021). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(41), 22231-22235. Available at: [Link]
Royal Society of Chemistry. One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Available at: [Link]
Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
Reddy, T. J., et al. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4584-4587. Available at: [Link]
Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. IRIS UNINA. Available at: [Link]
Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
Cera, G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5645. Available at: [Link]
Google Patents. The synthesis technique of 3 methyl 1H indazoles.
ResearchGate. A Scalable Metal‐, Azide‐, and Halogen‐Free Method for the Preparation of Triazoles. Available at: [Link]
Wiley Online Library. A Scalable, Metal-, Azide- and Halogen-Free Method for the Preparation of Triazoles. Available at: [Link]
Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4462-4467. Available at: [Link]
Organic Chemistry Portal. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available at: [Link]
Borah, P., et al. (2015). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 17(3), 1545-1554. Available at: [Link]
Singh, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(52), 33799-33821. Available at: [Link]
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
Application Note: Reagents and Protocols for the Regioselective N1-Methylation of Indazoles
Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as an indole bioisostere to improve metabolic stability and modulate physicochemical properties. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as an indole bioisostere to improve metabolic stability and modulate physicochemical properties. However, the regioselective N-alkylation of the ambidentate indazole anion remains a significant synthetic challenge. Alkylation typically yields a mixture of N1- and N2-substituted isomers.
This application note provides a comprehensive guide to the reagents, mechanistic principles, and validated protocols required to achieve highly selective N1-methylation of indazoles. By leveraging thermodynamic control, researchers can reliably direct methylation to the N1 position, streamlining the synthesis of critical pharmaceutical intermediates.
Mechanistic Causality: Kinetic vs. Thermodynamic Control
The regioselectivity of indazole methylation is governed by a delicate interplay between kinetic and thermodynamic factors [1].
Kinetic Control (Favors N2): Deprotonation of 1H-indazole yields an ambidentate anion. The N2 position is often less sterically hindered and exhibits higher localized electron density in the transition state. Consequently, electrophilic attack at N2 has a lower activation energy (
), making N2-methylation the faster, kinetically favored pathway. Mild conditions and highly reactive electrophiles (e.g., Meerwein's salt) typically trap the kinetic product.
Thermodynamic Control (Favors N1): The N1-methylated isomer is thermodynamically more stable than its N2 counterpart. This stability arises because N1-substitution preserves the fully delocalized, 10-
electron aromatic system of the benzenoid ring (resembling a fused benzene-pyrazole). In contrast, N2-substitution forces the benzenoid ring into a higher-energy ortho-quinonoid structure.
To achieve N1-selectivity, the reaction must be driven by thermodynamic control [2]. This is accomplished by using strong bases, elevated temperatures, and specific solvent systems that allow the kinetically formed N2-isomer to equilibrate into the more stable N1-isomer.
Energy landscape of indazole methylation showing kinetic vs. thermodynamic pathways.
Reagent Selection Guide
The choice of base and solvent is critical for dictating the regiochemical outcome of the methylation.
Bases:
Sodium Hydride (NaH): The gold standard for N1-methylation. It ensures complete, irreversible deprotonation of the indazole, forming a highly reactive anion that, under reflux, readily equilibrates to the N1 product [3].
Cesium Carbonate (Cs₂CO₃): A milder alternative that provides excellent N1 selectivity for functionalized indazoles (e.g., nitro- or ester-substituted) where NaH might cause side reactions [4]. The large cesium cation creates a loose ion pair, enhancing the nucleophilicity of the N1 position.
Methylating Agents:
Methyl Iodide (MeI): The most common reagent. While highly reactive, when paired with NaH and heat, it yields excellent N1 selectivity.
Dimethyl Sulfate (DMS): A less volatile alternative to MeI, often used in large-scale process chemistry [2].
Solvents:
Tetrahydrofuran (THF): The preferred solvent for NaH-mediated reactions. It supports the necessary reflux temperatures (65 °C) to drive thermodynamic equilibration.
Dimethylformamide (DMF): Excellent for Cs₂CO₃-mediated reactions due to its high dielectric constant, which solvates the cations and leaves the indazole anion naked and reactive.
Quantitative Data Summary
The following table summarizes the expected regioselectivity based on various reagent combinations, demonstrating the shift from kinetic to thermodynamic control.
Methylating Agent
Base
Solvent
Temperature
N1:N2 Ratio
Typical Yield
Control Mechanism
Methyl Iodide
NaH (1.2 eq)
THF
65 °C (Reflux)
> 95 : 5
85 - 92%
Thermodynamic
Methyl Iodide
Cs₂CO₃ (2.0 eq)
DMF
25 °C
85 : 15
78 - 85%
Mixed / Mild Thermo
Dimethyl Sulfate
KOH (Solid)
DMSO
25 °C
90 : 10
80%
Thermodynamic
Me₃OBF₄
None
DCM
25 °C
5 : 95
82%
Strict Kinetic
Experimental Protocols
The following self-validating protocols are designed to maximize N1-selectivity.
This is the most robust method for unfunctionalized or electron-rich indazoles.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF (10 mL/mmol). Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Dissolve the 1H-indazole derivative (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension.
Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). The solution will typically transition to a clear, colored anion solution once deprotonation is complete.
Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete anion formation.
Alkylation: Re-cool the mixture to 0 °C and add Methyl Iodide (MeI, 1.1 equiv.) dropwise.
Thermodynamic Drive: Transfer the flask to an oil bath and heat to reflux (65 °C) for 4–12 hours.
Causality Note: Heating is mandatory to allow any kinetically formed N2-methylindazole to equilibrate to the thermodynamically stable N1-methylindazole.
Quenching & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow for the thermodynamically driven N1-methylation of indazoles.
Recommended for substrates containing base-sensitive functional groups (e.g., esters, halogens).
Step-by-Step Methodology:
Reaction Setup: To a solution of the 1H-indazole derivative (1.0 equiv.) in anhydrous DMF (5 mL/mmol), add Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
Alkylation: Add Methyl Iodide (MeI, 1.2 equiv.) to the stirring suspension at room temperature.
Reaction Execution: Stir the mixture at room temperature (or up to 60 °C if sterically hindered) for 12 hours.
Workup: Dilute the reaction mixture with water (to dissolve the inorganic salts and remove DMF) and extract with Ethyl Acetate (3 × 20 mL). Wash the organic phase extensively with water (3 × 20 mL) and brine, dry over Na₂SO₄, and concentrate.
Analytical Differentiation (Self-Validation)
Differentiating between the N1 and N2 isomers is critical for protocol validation. Do not rely solely on mass spectrometry, as both isomers have identical masses.
TLC Mobility: On standard normal-phase silica gel (e.g., Hexanes/EtOAc eluent), the N1-isomer is almost always less polar (higher
value) than the N2-isomer due to the lower overall dipole moment of the fully aromatic benzenoid system.
¹H-NMR Spectroscopy: The chemical shift of the newly introduced N-methyl protons is diagnostic.
N1-CH₃: Typically appears as a singlet around 3.95 – 4.05 ppm .
N2-CH₃: Typically appears further downfield as a singlet around 4.15 – 4.25 ppm due to the deshielding effect of the adjacent quinonoid ring system.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. URL:[Link]
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 2009. URL:[Link]
Application
Application Note: Microwave-Accelerated Synthesis of 1-Methyl-3-phenyl-1H-indazole
Executive Summary This application note details the optimized protocol for the synthesis of 1-Methyl-3-phenyl-1H-indazole , a privileged scaffold in medicinal chemistry (e.g., YC-1 derivatives, anti-cancer agents). By le...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the synthesis of 1-Methyl-3-phenyl-1H-indazole , a privileged scaffold in medicinal chemistry (e.g., YC-1 derivatives, anti-cancer agents). By leveraging microwave irradiation (MWI), this protocol overcomes the kinetic limitations of conventional thermal heating, reducing reaction times from hours (12–24 h) to minutes (10–30 min) while suppressing side reactions.
We present two distinct methodologies:
Method A (The Standard): Suzuki-Miyaura Cross-Coupling. Recommended for library generation and high-purity requirements.
Method B (The Green Route): Direct C–H Arylation. Recommended for atom economy and large-scale process development.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
Conventional heating relies on conductive heat transfer, often leading to "wall effects" and thermal gradients. Microwave synthesis utilizes dielectric heating , where dipolar molecules (solvents like DMSO, DMF, Water) and ionic species align with the oscillating electric field. This results in:
Volumetric Heating: Uniform energy distribution.
Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius law).
Selective Heating: Highly polar catalysts or intermediates absorb energy more efficiently, potentially lowering the activation energy barrier for the rate-determining step (Transmetallation or Oxidative Addition).
Mechanistic Pathway (Suzuki-Miyaura)
The synthesis relies on the Palladium(0)/Palladium(II) catalytic cycle. MWI specifically accelerates the transmetallation step, which is often sluggish in sterically hindered indazoles.
Figure 1: Catalytic cycle highlighting the microwave-accelerated transmetallation step.
Experimental Protocols
Method A: Suzuki-Miyaura Cross-Coupling (Robust)
This method is preferred for drug discovery due to its high regioselectivity and tolerance of functional groups.
Solvent: DMA (Dimethylacetamide) or Water (requires surfactant)
Protocol Adjustments:
Temp: 160°C (Higher temp required for C-H activation).
Time: 45-60 minutes.
Note: This route is more sensitive to electronic effects on the indazole ring.
Data Analysis & Validation
Comparative Efficiency
Parameter
Thermal (Oil Bath)
Microwave (Method A)
Microwave (Method B)
Temperature
90°C (Reflux)
120°C
160°C
Time
12 - 18 Hours
20 Minutes
60 Minutes
Yield
65 - 75%
85 - 94%
70 - 80%
Purity (Crude)
Low (Homocoupling)
High
Moderate
Self-Validation: Characterization Data
To ensure experimental success, compare isolated product against these standard values:
Appearance: White to pale yellow solid.
Melting Point: 72–76°C.
¹H NMR (400 MHz, CDCl₃):
δ 8.02 (d, 1H, Ar-H) – Characteristic doublet for C4-H due to deshielding.
δ 7.92 (d, 2H, Phenyl-H)
δ 7.20–7.60 (m, aromatic cluster)
δ 4.18 (s, 3H, N-CH₃ ) – Diagnostic singlet; if two singlets appear, check for N2-isomer contamination.
Mass Spectrometry (ESI): Calculated for C₁₄H₁₂N₂ [M+H]⁺: 209.10; Found: 209.1.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Safety
Pressure Warning: Microwave heating of aqueous solvents (DME/Water) creates internal pressure. Ensure vials are rated for at least 20 bar.
Homocoupling (Ph-Ph): If significant biphenyl is observed, increase the degassing time or switch to a more active catalyst like Pd(OAc)₂/S-Phos.
Regioselectivity: If synthesizing the precursor from 1H-indazole, methylation typically yields a mixture of N1 (major) and N2 (minor) isomers. These must be separated before the coupling step for clean kinetics.
References
Lara, R. G., et al. (2011). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." European Journal of Organic Chemistry.
Ben-Yahia, A., et al. (2012).[2] "Palladium-Catalyzed Direct C3-Arylation of 1H-Indazoles." Journal of Organic Chemistry.
Shaikh, M., et al. (2020).[3][4] "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules.
Collot, V., et al. (2000). "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles." Tetrahedron.
One-pot synthesis of 1-methyl-3-substituted indazoles
Application Note: Advanced Methodologies for the One-Pot Synthesis of 1-Methyl-3-Substituted Indazoles Strategic Rationale & Introduction The 1-methyl-3-substituted indazole core is a "privileged scaffold" heavily utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Methodologies for the One-Pot Synthesis of 1-Methyl-3-Substituted Indazoles
Strategic Rationale & Introduction
The 1-methyl-3-substituted indazole core is a "privileged scaffold" heavily utilized in modern drug discovery, serving as a critical pharmacophore in MET kinase inhibitors and highly selective NMDA receptor antagonists[1][2]. Historically, the synthesis of these molecules relied on the late-stage N-methylation of 1H-indazoles. However, this approach is fundamentally flawed for scalable drug development: it invariably yields a mixture of N1 and N2 regioisomers, necessitating tedious chromatographic separations and resulting in poor atom economy.
To circumvent these limitations, modern synthetic strategies have shifted toward de novo ring construction. By designing one-pot cascade reactions that pre-install the N1-methyl group and C3-substituent during the cyclization event, researchers can achieve absolute regiocontrol. This application note details two highly robust, orthogonal one-pot methodologies: a Copper-Catalyzed Ullmann-Type Cascade and a metal-free Aryne Annulation Strategy .
This methodology leverages the differential nucleophilicity of methylhydrazine to dictate regiochemistry[3]. The primary amine (
) of methylhydrazine is sterically unhindered and highly nucleophilic, leading to rapid, exclusive condensation with a 2-haloaryl ketone or aldehyde to form an intermediate hydrazone.
Once the hydrazone is formed, the secondary amine (
) is perfectly positioned for an intramolecular Ullmann-type C-N cross-coupling. Upon the addition of a Cu(I) precatalyst and a base, the secondary nitrogen coordinates to the copper center. This is followed by oxidative addition into the aryl-halide bond and subsequent reductive elimination, seamlessly forging the indazole core with absolute N1-selectivity[1][3].
Mechanistic pathway of the Cu-catalyzed cascade condensation and Ullmann cyclization.
Experimental Protocol: One-Pot Synthesis of 1-Methyl-3-phenyl-1H-indazole
This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction fidelity.
Hydrazone Formation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve 2-bromobenzophenone in anhydrous DMF (3 mL) under an argon atmosphere. Add methylhydrazine dropwise at room temperature.
First Validation Check: Heat the mixture to 60 °C for 2 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1). The complete disappearance of the ketone and the appearance of a less polar hydrazone intermediate confirms successful condensation.
Catalyst Activation: Cool the vessel to room temperature. Quickly add CuI, DMEDA,
, and the remaining DMF (2 mL) against a positive flow of argon. Seal the tube.
Ullmann Cyclization: Heat the reaction mixture to 110 °C for 16 hours.
Second Validation Check: The reaction will transition from a pale yellow solution to a dark green/brown suspension. TLC will reveal a new, highly fluorescent spot under 254 nm UV light, indicating the formation of the fully aromatized indazole.
Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with water (3 × 10 mL) and brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography.
Methodology B: Aryne Annulation via N,N-Dimethylhydrazones
Mechanistic Insights
For substrates sensitive to transition metals or elevated temperatures, the aryne annulation strategy provides a mild, orthogonal approach[4]. In this pathway, an o-(trimethylsilyl)aryl triflate undergoes fluoride-induced elimination (promoted by CsF) to generate a highly reactive aryne intermediate in situ.
Concurrently, an N,N-dimethylhydrazone is treated with N-chlorosuccinimide (NCS) to generate a transient nitrile imine dipole. The aryne and the dipole undergo a rapid, uncatalyzed [3+2] dipolar cycloaddition. A subsequent aromatization event (driven by the expulsion of methyl chloride) yields the 1-methyl-3-substituted indazole directly[4].
Reaction cascade of aryne generation and [3+2] cycloaddition with nitrile imines.
Experimental Protocol: One-Pot Synthesis via Aryne Annulation
Dipole Precursor Generation: In a flame-dried vial under nitrogen, dissolve benzaldehyde dimethylhydrazone in anhydrous acetonitrile (1 mL). Add NCS in one portion.
First Validation Check: Stir the mixture at 65 °C for 1 hour. The solution will turn slightly yellow. GC-MS analysis should confirm the formation of the chlorinated hydrazone (M+ + 34). Ensure strictly anhydrous conditions, as moisture will quench the subsequent aryne intermediate.
In Situ Annulation: Add the remaining acetonitrile (4 mL), followed by anhydrous CsF and o-(trimethylsilyl)phenyl triflate.
Second Validation Check: Stir at 65 °C for 10 hours. The reaction mixture will darken significantly. LC-MS monitoring will indicate the complete consumption of the triflate and the emergence of the target indazole mass.
Workup & Isolation: Evaporate the solvent under reduced pressure. Re-dissolve the crude residue in EtOAc (20 mL), wash with water and brine, dry over
, and purify via silica gel chromatography to isolate the pure 1-methyl-3-phenyl-1H-indazole.
Quantitative Data & Strategy Comparison
To assist in route selection, the quantitative parameters and operational metrics of both methodologies are summarized below:
Metal-free, highly tolerant of halogenated substrates
Primary Limitation
Requires elevated temperatures
Aryne precursors can be synthetically expensive
References
Day, J. I., Allen-Moyer, K. N., & Cole, K. P. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." Journal of Organic Chemistry, 2023, 88(7), 4209-4223. URL:[Link]
Kallman, N. J., et al. "Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole." Organic Process Research & Development, 2014, 18(4), 501–510. URL:[Link]
Markina, N. A., Dubrovskiy, A. V., & Larock, R. C. "One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation." RSC Advances, 2011, 1(6), 1017-1021. URL:[Link]
Handling and storage protocols for phenyl-indazole compounds
Application Note: Technical Protocol for the Handling, Solubilization, and Storage of Phenyl-Indazole Compounds Abstract Phenyl-indazole derivatives represent a privileged scaffold in medicinal chemistry, frequently serv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Technical Protocol for the Handling, Solubilization, and Storage of Phenyl-Indazole Compounds
Abstract
Phenyl-indazole derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., Pazopanib, Axitinib analogues) and receptor modulators. However, their specific physicochemical profile—characterized by high lipophilicity, crystalline lattice stability, and low aqueous solubility—presents distinct challenges in handling and storage. This guide provides a standardized, field-proven protocol to maintain the structural integrity and biological activity of phenyl-indazole libraries.
Physicochemical Profile & Safety Architecture
To handle these compounds effectively, one must understand the underlying chemistry dictating their behavior.
Lipophilicity & Aggregation: The phenyl-indazole core is planar and highly aromatic. This leads to strong
stacking interactions in the solid state, resulting in high melting points and poor dissolution kinetics. In aqueous solution, these compounds are prone to forming colloidal aggregates which can cause false positives in biochemical assays (promiscuous inhibition).
Acidity/Basicity: The indazole nitrogen (N1/N2) can act as a weak base or weak acid depending on substitution. However, the core is generally neutral at physiological pH, further limiting solubility.
Occupational Exposure Banding (OEB):
Classification: Most bioactive phenyl-indazoles fall into OEB 3 or 4 (Potent:
). They are often skin and respiratory irritants and may possess specific target-organ toxicity.[1]
Containment: Handling of dry powder must occur within a HEPA-filtered fume hood or a powder containment enclosure.
Table 1: Physicochemical & Stability Matrix
Parameter
Characteristic
Operational Implication
Solubility (Water)
Very Low (< 10 M)
Requires organic co-solvent (DMSO) for all stock solutions.
Solubility (DMSO)
High (> 50 mM)
Ideal for master stocks. Hygroscopicity of DMSO is the main risk.
Thermal Stability
High (Solid state)
Stable at RT if dry. Solutions require -20°C or -80°C.
Photostability
Moderate to Low
Indazole rings can undergo photo-oxidation. Store in amber vials.
Hygroscopicity
Low (Hydrophobic)
Moisture uptake is minimal for solid, but critical for DMSO stocks.
Objective: Create a 10 mM or 50 mM master stock solution in DMSO that is free of micro-precipitates and chemically stable.
Reagents:
Dimethyl Sulfoxide (DMSO), Anhydrous (
99.9%), stored over molecular sieves.
Why Anhydrous? DMSO is hygroscopic. Absorbed water catalyzes hydrolysis and reduces the solubility of the phenyl-indazole, leading to "silent precipitation" during freeze-thaw cycles.
Caption: Logical workflow for solubilizing phenyl-indazole compounds, incorporating visual checkpoints and remediation steps for solubility failure.
Step-by-Step Methodology:
Weighing: Weigh the solid compound into a pre-tared amber glass vial (borosilicate). Plastic tubes are discouraged for long-term storage due to potential leaching of plasticizers by DMSO.
Calculation: Calculate the required volume of DMSO.
Dissolution: Add the calculated volume of anhydrous DMSO.
Action: Vortex vigorously for 30 seconds.
Action: Sonicate in a water bath for 5–10 minutes. Critical: Monitor temperature. Do not allow the water bath to exceed 40°C, as thermal degradation can initiate.
Verification (The "Self-Validating" Step):
Hold the vial up to a light source. The solution must be completely clear.
Why? Phenyl-indazoles often form "micro-crystals" that are invisible to the naked eye but scatter light. If the solution looks slightly "milky" or "oily," sonicate further or warm to 37°C.
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20
L or 50 L) in polypropylene (PP) or matrix tubes with O-ring seals.
Avoid: Repeated freeze-thaw cycles of a single large bottle. Each cycle introduces atmospheric moisture, crashing the compound out of solution over time.
Storage Protocols: The Cold Chain
Proper storage is defined by the prevention of three degradation vectors: Hydrolysis , Oxidation , and Photolysis .
Protocol:
Temperature: Store aliquots at -20°C or -80°C .
Atmosphere: Store vials inside a sealed secondary container (box) containing desiccant packs (silica gel).
Light: Ensure all primary containers are amber or opaque.
Thawing Procedure:
Remove vial from freezer.
Wait: Allow vial to reach room temperature before opening.
Causality: Opening a cold vial condenses atmospheric water vapor directly into the DMSO. This water will cause the phenyl-indazole to precipitate upon re-freezing.
Inspect: Vortex and visually check for precipitates before use. If solids are present, warm to 37°C.
Working Solutions & Assay Application
The transition from DMSO stock to aqueous buffer is the highest risk point for experimental failure.
The "Crash-Out" Phenomenon:
When a hydrophobic phenyl-indazole in DMSO is added to water, the solvent environment changes polarity instantly. If the local concentration exceeds the thermodynamic solubility limit, the compound precipitates.
Mitigation Strategy:
Intermediate Dilution: Do not jump from 10 mM stock to 10 nM assay buffer directly if possible. Perform an intermediate dilution in DMSO first (e.g., dilute to 100
M in DMSO), then spike into buffer.
Mixing Dynamics:
Incorrect: Add compound to static buffer.
Correct: Add compound to rapidly stirring or vortexing buffer. This disperses the DMSO plume immediately, preventing local high-concentration pockets where precipitation nucleates.
Caption: Decision tree for troubleshooting aqueous solubility issues during assay preparation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6913926, 1-Phenyl-1H-indazole. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/DMSO handling).
European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Improving yield of 1-Methyl-3-phenyl-1H-indazole synthesis
Welcome to the Technical Support Center for Indazole Process Chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic pitfalls associated with the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Process Chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic pitfalls associated with the synthesis of 1-Methyl-3-phenyl-1H-indazole.
Rather than providing a generic troubleshooting list, this guide deconstructs the synthesis into a mechanistic workflow. We will explore the causality behind yield drops—such as annular tautomerism and catalyst poisoning—and establish self-validating protocols to ensure your reactions remain on track.
Mechanistic Overview & Route Selection
The synthesis of 1-methyl-3-phenyl-1H-indazole typically relies on two functionalization events: the formation of the C3–C(aryl) bond and the N1–CH3 bond. The sequence in which these events occur dictates your overall yield and regioselectivity.
Route 1 (Late-Stage Methylation): Suzuki coupling of 3-iodo-1H-indazole followed by N-methylation.
Route 2 (Early-Stage Methylation): N-methylation of 3-iodo-1H-indazole followed by Suzuki coupling.
As illustrated in the workflow below, Route 2 is the structurally and thermodynamically preferred pathway to maximize the yield of the N1-isomer[1].
Fig 1: Divergent synthetic routes to 1-Methyl-3-phenyl-1H-indazole via intermediate functionalization.
Quantitative Yield Comparison
To justify the selection of Route 2, compare the historical yield data and regioselectivity metrics across different synthetic strategies[1],[2].
Synthesis Strategy
Step 1 Yield
Step 2 Yield
Overall Yield
Regioselectivity (N1:N2)
Key Challenge
Route 1: Suzuki → Methylation
55–70%
58–75%
~31–52%
Poor to Moderate
Late-stage isomer separation
Route 2: Methylation → Suzuki
>80%
>80%
~65–80%
Excellent
Protodeboronation of PhB(OH)₂
Route 3: Direct C3-Arylation
N/A
N/A
~75–80%
Absolute (Pre-methylated)
High catalyst sensitivity
Validated Experimental Protocol (Route 2)
This protocol utilizes an early-stage methylation strategy to lock the indazole tautomer into the N1 position before the bulky phenyl group is introduced. Every step includes a self-validating checkpoint to ensure empirical confidence before proceeding.
Step 1: Synthesis of 3-Iodo-1-methyl-1H-indazole
Causality: Methylating the 3-iodo intermediate rather than the 3-phenyl intermediate avoids the steric clash at the C3 position, which would otherwise push the equilibrium toward the unwanted N2-methyl isomer. Kinetic control is maintained by initiating the reaction at 0 °C.
Deprotonation: Dissolve 3-iodo-1H-indazole (1.0 equiv, 1.16 mmol) in anhydrous acetone (10 mL) and cool to 0 °C. Add finely crushed KOH (1.5 equiv) and stir for 15 minutes to generate the indazolide anion.
Alkylation: Dropwise add methyl iodide (1.2 equiv) via syringe. Maintain at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.
Workup: Evaporate the acetone under reduced pressure. Dissolve the crude solid in ethyl acetate, wash with distilled water and brine, and dry over anhydrous Na₂SO₄.
Self-Validation Checkpoint: Before proceeding to the cross-coupling, isolate a 5 mg sample of the crude intermediate and obtain a ¹H NMR spectrum in CDCl₃. The protocol is validated if the N–CH₃ singlet appears sharply at δ 4.14 ppm[1]. A singlet shifting further downfield indicates N2-methylation, signaling a failure in temperature control.
Step 2: Suzuki-Miyaura Cross-Coupling
Preparation: Under a nitrogen atmosphere, combine 3-iodo-1-methyl-1H-indazole (1.0 equiv) and phenylboronic acid (1.5 equiv) in DMF (10 mL).
Base Addition: Add an aqueous solution of NaHCO₃ (3.0 equiv).
Degassing (Critical): Sparge the mixture with argon for 20 minutes to remove dissolved oxygen, which rapidly oxidizes Pd(0) to inactive Pd(II) species.
Catalysis: Add Pd(PPh₃)₄ (5–10 mol%) and reflux with vigorous stirring for 10–14 hours.
Self-Validation Checkpoint: At the 8-hour mark, analyze an aliquot via LC-MS. Quantify the formation of biphenyl (the homocoupling byproduct). If the biphenyl peak area exceeds 15% of the total product area, your phenylboronic acid is undergoing rapid protodeboronation. Validate the reaction by adding an additional 0.5 equiv of phenylboronic acid to drive it to completion.
Troubleshooting Guide & FAQs
Q1: I am using Route 1, and my final methylation step yields a nearly 1:1 mixture of 1-methyl and 2-methyl isomers. Why does this happen, and how can I fix it?Causality: Indazoles exhibit annular tautomerism. When you place a bulky phenyl ring at the C3 position (as in 3-phenyl-1H-indazole), it creates significant steric hindrance adjacent to the N1 position. When the indazolide anion is formed under basic conditions, the electrophilic attack of methyl iodide is sterically repelled from N1, artificially increasing the thermodynamic favorability of N2-alkylation.
Solution: Abandon Route 1. Switch to Route 2 (methylating the 3-iodo intermediate first). The iodine atom is less sterically demanding than a phenyl ring and its electron-withdrawing nature stabilizes the intermediate, strongly favoring N1-alkylation under kinetic control[1].
Q2: My Suzuki coupling (Step 2) is stalling at 50% conversion, even with fresh catalyst. What is the mechanism of failure?Causality: The stalling is almost certainly due to the competitive protodeboronation of phenylboronic acid. In basic, aqueous conditions at high temperatures (refluxing DMF/water), the C–B bond of the boronic acid is hydrolyzed to yield benzene and boric acid faster than the transmetalation step can occur.
Solution: Do not add all the phenylboronic acid at the beginning. Implement a "fed-batch" approach: add 1.0 equivalent at t=0, and the remaining 0.5 to 1.0 equivalent after 6 hours. Alternatively, switch to a less water-heavy solvent system or use a milder base like Cs₂CO₃.
Q3: Is there a greener, more direct way to synthesize this molecule without using toxic iodine or generating halogenated waste?Causality: Yes. Direct C3-arylation (C–H activation) of 1-methyl-1H-indazole is possible, but it requires overcoming the high activation energy of the C–H bond. This can be achieved using an "on-water" palladium catalysis system. Water enforces a hydrophobic effect, driving the organic reactants into highly concentrated micro-droplets, which accelerates the C–H arylation process without the need for pre-iodination[2].
Fig 2: Direct C3-arylation of 1-methyl-1H-indazole utilizing on-water palladium catalysis.
References
Title: Pd(PPh₃)
Title: “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole
Source: Semantic Scholar / Molecules
URL
Controlling regioselectivity in indazole N-methylation
Technical Support & Troubleshooting Center Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: IND-REGIO-001 Introduction: The "Ambident" Problem Welcome to the Heterocyc...
Welcome to the Heterocycle Functionalization Support Hub. If you are here, you are likely staring at an LCMS trace showing two peaks with identical masses but different retention times.
Indazole is an ambident nucleophile. It possesses two nitrogen atoms capable of reacting with electrophiles:[1][2]
N1 (Pyrrole-like): The thermodynamically preferred site.
N2 (Pyridine-like): The kinetically preferred site (in neutral media).
Controlling this selectivity is not about "luck"; it is about choosing the right mechanism (Charge Control vs. Orbital Control). This guide provides self-validating protocols to force the reaction toward your desired isomer.
Mechanism & Causality (The "Why")
To fix the problem, you must understand the species you are alkylating.
The Tautomer & Anion Equilibrium
In the neutral state, the H is usually on N1 (1H-indazole is ~4.5 kcal/mol more stable than 2H-indazole). However, the N2 nitrogen has a localized lone pair in the plane of the ring (sp²), making it the more basic/nucleophilic site on the neutral molecule.
Conversely, when deprotonated, the negative charge is delocalized. The N1 position becomes the preferred site for alkylation due to thermodynamic stability (preserving the benzenoid system more effectively) and steric factors.
Figure 1: Mechanistic divergence based on protonation state. Basic conditions favor N1; neutral/acidic conditions favor N2.
Protocol A: Maximizing N1-Selectivity
Target: >95:5 N1:N2 Ratio
Strategy: Thermodynamic Control (Anionic Alkylation)
The Logic
To favor N1, we must fully deprotonate the indazole to form the anion before the electrophile attacks. We use a polar aprotic solvent to separate the ion pair, making the N1 site more accessible.
Step-by-Step Protocol
Reagents: Indazole (1.0 eq), NaH (1.2 eq, 60% dispersion), MeI (1.1 eq).
Solvent: Anhydrous DMF or THF (0.1 M concentration).
Procedure:
Dissolve indazole in DMF under
atmosphere.
Cool to 0°C. Add NaH portion-wise. Wait 30 minutes. (Critical: You must ensure complete deprotonation and cessation of
evolution).
Add Methyl Iodide (MeI) dropwise at 0°C.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Troubleshooting:
Still getting N2? Switch base to Cs₂CO₃ in DMF at elevated temperature (60°C). Cesium allows for a "looser" ion pair, often improving thermodynamic equilibration to N1.
Substituent Effects: Electron-withdrawing groups (EWGs) at C3 or C7 can destabilize N1. In these cases, increase temperature to encourage thermodynamic equilibration.[2]
Protocol B: Maximizing N2-Selectivity
Target: >90:10 N2:N1 Ratio
Strategy: Kinetic Control (Neutral Alkylation)
The Logic
Direct alkylation with alkyl halides often fails to give high N2 selectivity. We must use a "harder," highly reactive electrophile that attacks the most basic lone pair (N2) of the neutral indazole species.
Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous).
Procedure:
Dissolve indazole in EtOAc at RT.
Add
in one portion (Glovebox or rapid addition recommended; reagent is hygroscopic).
Stir at RT for 2–16 hours. A white precipitate (the tetrafluoroborate salt) often forms.
Workup: Quench with saturated
solution. This deprotonates the intermediate salt to yield the neutral N2-methyl indazole.
Why this works: The reaction proceeds via the neutral indazole. The N2 lone pair is sp² and available, whereas the N1 lone pair is part of the aromatic sextet. N2 attacks the powerful oxonium electrophile rapidly (Kinetic control).
Method 2: The Imidate Route (Advanced/Pharma)
Reference: Pfizer (2022) & BenchChem Protocols
For valuable substrates where Meerwein salts are too harsh or difficult to handle:
Outcome: Highly selective N2 alkylation driven by Lewis-acid activation of the imidate, which reacts preferentially with the N2 nitrogen.
Analytical Troubleshooting: Which Isomer Do I Have?
Do not rely solely on LCMS retention time. Use NMR for definitive structural assignment.
Table 1: NMR Diagnostic Signals
Feature
N1-Methyl Indazole
N2-Methyl Indazole
1H NMR (Methyl)
Typically 4.00 - 4.10 ppm
Typically 4.15 - 4.30 ppm (Often Downfield)
NOESY / ROESY
Strong Cross-peak: N-Me ↔ C7-H
Strong Cross-peak: N-Me ↔ C3-H
13C NMR (Methyl)
~35-36 ppm
~39-41 ppm
C3-H Shift
~8.0 ppm
Often shifted upfield relative to N1 isomer
Visualization of NOE Correlations
Figure 2: NOESY correlations are the definitive method for assignment. N1-Me talks to the benzene ring (C7); N2-Me talks to the pyrazole proton (C3).
Frequently Asked Questions (FAQ)
Q: I used NaH/DMF but still got a 60:40 mixture. Why?A: Check your C3 substituent. If you have a bulky group at C3 (e.g., t-Butyl, Phenyl), it creates steric clash with the N2 position, actually helping N1 selectivity. However, if you have a group that can chelate (like an ester or alcohol) or if the electronics are unusual, you might stabilize the N2 transition state.
Fix: Increase the reaction temperature to 60-80°C to force the thermodynamic product (N1), or switch to Cesium Carbonate which often improves N1 ratios for difficult substrates.
Q: Can I convert my unwanted N2 isomer into the N1 isomer?A: generally, yes. If you heat the N2-alkylated product with a catalytic amount of alkyl halide or acid, it can sometimes undergo an intermolecular rearrangement to the thermodynamic N1 product, though this is low-yielding. It is better to re-optimize the reaction using Protocol A.
Q: Does the "Mitsunobu Reaction" favor N1 or N2?A: This is a common trap. While Mitsunobu generally mimics alkylation (favoring N1), specific conditions (e.g., using n-pentanol) have been reported to favor N2 (ratio 1:2.5).[3] However, for high N2 selectivity, Mitsunobu is not recommended compared to the Meerwein salt method.
References
Cheung, M., et al. (2005). Regioselective N-Methylation of Indazoles using Trimethyloxonium Tetrafluoroborate. Tetrahedron Letters.
Luo, G., et al. (2006). Regioselective Synthesis of N2-Substituted Indazoles. Journal of Organic Chemistry.
BenchChem Technical Support. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
Pfizer Process Chemistry (Dong, L., et al.). (2022).[4] Highly Selective N2 Alkylation of Indazoles with Alkyl 2,2,2-Trichloroacetimidates. Synthesis.
Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
Minimizing N2-methyl byproducts in indazole synthesis
Topic: Minimizing N2-methyl byproducts in indazole synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers and Drug Development Professionals Introduction: The "N1 vs. N2" Challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing N2-methyl byproducts in indazole synthesis
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers and Drug Development Professionals
Introduction: The "N1 vs. N2" Challenge
Welcome to the Indazole Synthesis Support Module. If you are accessing this guide, you are likely observing a persistent mixture of N1- and N2-methylated products in your LC-MS traces.
The indazole scaffold is an ambident nucleophile. The N1-H tautomer is thermodynamically favored (~4–6 kcal/mol more stable than N2-H), yet alkylation frequently yields significant amounts of the N2-isomer (the kinetic product or result of specific coordination effects). For most pharmaceutical applications (excluding specific targets like Pazopanib), the N1-methyl indazole is the desired scaffold.
This guide provides the mechanistic logic and validated protocols to suppress N2-formation and maximize N1-selectivity.
Module 1: The Mechanistic Foundation
To solve the selectivity problem, we must exploit the energy difference between the two transition states.
The Thermodynamic vs. Kinetic Landscape[1][2][3]
N1-Alkylation (Thermodynamic): The 1H-indazole product retains full aromaticity of the benzene ring and is energetically more stable.
N2-Alkylation (Kinetic): The 2H-indazole structure has a quinoid-like character, making it less stable.[1] However, the N2 lone pair in the 1H-tautomer is often more accessible (less sterically hindered) and more nucleophilic in certain solvent cages, leading to rapid N2-alkylation under mild, irreversible conditions.
Visualization: Reaction Coordinate & Decision Tree
The following diagram illustrates the energy landscape and the decision logic for optimizing your reaction.
Figure 1: Reaction coordinate flow demonstrating how condition selection shifts the pathway from Kinetic (N2) to Thermodynamic (N1) control.
Module 2: Troubleshooting Guides (Q&A)
Q1: "I am using K2CO3 in DMF and getting a 60:40 (N1:N2) mixture. Why?"
Diagnosis: You are operating under conditions that favor the kinetic pathway or lack sufficient reversibility to allow thermodynamic equilibration.[2]
The Science: In dipolar aprotic solvents like DMF, the indazole anion is "naked" (poorly solvated). The N2 position, often being more electron-rich or sterically accessible in the anion, attacks the electrophile (MeI) rapidly. Because Methyl Iodide is a "hot" electrophile, the reaction is irreversible; once N2 is formed, it cannot revert to form the stable N1.
The Fix: Switch to Sodium Hydride (NaH) in THF .
Why: The sodium cation (
) coordinates tightly with the N2 nitrogen and potentially the C3-substituent (if present).[3] This "blocking" effect, combined with the solvent properties of THF (promoting tight ion pairs), directs alkylation to the N1 position.
Reference: BenchChem and Beilstein Journal studies confirm NaH/THF often yields >99:1 N1 selectivity [1, 2].
Q2: "I switched to NaH/THF, but the reaction is slow. Can I heat it?"
Diagnosis: Yes, heating is actually beneficial for N1 selectivity.
The Science: N1-alkylation is the thermodynamic outcome.[3][4][5] By increasing temperature (e.g., 50°C to Reflux), you ensure that the system has enough energy to overcome the activation barrier for the N1 pathway and, crucially, you promote thermodynamic equilibration if the alkylation has any reversibility (though MeI is mostly irreversible, the deprotonation equilibrium favors the 1H-anion at higher temps).
Protocol Adjustment: Heat the anion formation step for 30 mins at 50°C before adding the electrophile, then maintain heat during alkylation.
Q3: "How do I remove the residual N2 byproduct if I can't prevent it entirely?"
Diagnosis: You need a purification strategy based on polarity differences.
The Science: N1-methyl indazoles are generally less polar than N2-methyl indazoles. The N2-isomer possesses a quinoid-like electronic structure with a larger dipole moment.
The Fix:
TLC: Run a TLC in Hexane:EtOAc (start 8:2). The top spot is usually your N1 target.
Recrystallization: If chromatography is difficult, N1 isomers often crystallize more readily due to better packing (aromaticity). Try recrystallizing from hot Ethanol or a Toluene/Heptane mix.
Module 3: Validated Experimental Protocols
Protocol A: High-Selectivity N1-Methylation (The "Gold Standard")
Use this protocol to minimize N2 byproducts from the start.
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Solvation: Dissolve the Indazole substrate in anhydrous THF.
Deprotonation: Cool to 0°C. Add NaH portion-wise. (Caution: Hydrogen gas evolution).
Chelation/Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes . Critical Step: This allows the Na+ to coordinate effectively.
Alkylation: Cool back to 0°C (optional, to control exotherm) or keep at RT. Add Methyl Iodide dropwise.[6]
Completion: Stir at RT (or 50°C for sluggish substrates) until TLC indicates consumption of starting material.
Workup: Quench with sat.
.[6] Extract with EtOAc.[1] Wash organic layer with brine, dry over .
Protocol B: Data Comparison of Conditions
Condition
Base
Solvent
Temp
Typical N1:N2 Ratio
Mechanism
Standard
DMF
RT
~60:40
Kinetic/Mixed
Standard
DMF
RT
~50:50
Kinetic (Cs+ is "soft", loose ion pair)
Optimized
NaH
THF
RT/50°C
>95:5
Thermodynamic/Chelation Control
Alternative
Toluene
Reflux
~90:10
Thermodynamic
Module 4: Advanced Considerations (FAQs)
Does the C3-substituent affect my N2 byproduct formation?
Yes.
Electron Withdrawing Groups (EWG) at C3: Can increase the acidity of the N-H, but also can chelate with the metal cation. If you have an ester or ketone at C3, NaH/THF is highly effective because the Na+ bridges the N2 and the C3-carbonyl oxygen, physically blocking the N2 site and forcing N1 alkylation [1].[3]
Steric Bulk: Large groups at C3 sterically hinder N2, naturally improving N1 selectivity.
I am using a "Soft" electrophile (e.g., Benzyl Bromide). Does this change things?
Soft electrophiles generally follow similar trends, but the reaction is slower. The NaH/THF protocol remains the best starting point. However, if you observe over-alkylation (quaternization), reduce the equivalents of electrophile to 1.0 and perform slow addition.
Can I convert the N2-byproduct back to N1?
Generally, no . The methylation is a covalent bond formation. Unlike protonation (which is reversible), methylation with MeI is effectively irreversible under standard conditions. You must separate the isomers; you cannot "equilibrate" the N2-methyl product into the N1-methyl product after the reaction is quenched.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Demonstrates NaH/THF superiority for N1 selectivity.[1][3][4][8]
Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Notes. (2025). Provides comparative data on base/solvent effects.[6][8]
Development of a selective and scalable N1-indazole alkylation. NIH/PubMed. (2024). Discusses thermodynamic control and scale-up safety.
Regioselective alkylation of a versatile indazole. ResearchGate. (2024). DFT calculations supporting chelation mechanisms.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting & Optimization Guide for C3-Arylation of Indazoles
Ticket ID: SZK-IND-003
Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Workflow
Before altering your reaction parameters, determine your failure mode using the diagnostic logic below.
Figure 1: Decision tree for diagnosing Suzuki coupling failures in nitrogen-rich heterocycles.
Critical Failure Modes (Q&A)
Issue 1: "My reaction turns black immediately and conversion stops at <10%."
Diagnosis: Catalyst Poisoning (N-Coordination).
Mechanism: The indazole nitrogen (N2) is a potent
-donor. In unprotected indazoles (N1-H), the base deprotonates N1 (), creating an indazolyl anion that binds tightly to Palladium, displacing the phosphine ligand and shutting down the catalytic cycle [1].
Solution:
Protect N1: Use SEM, THP, or Boc groups to sterically block the N2 nitrogen.
Switch Ligands: If protection is impossible, use bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or Pd(dppf)Cl₂ . These sterically bulky ligands prevent the formation of the inactive Pd-indazole complex.
Issue 2: "The halide is consumed, but I mostly see benzene/phenyl impurities instead of product."
Diagnosis: Protodeboronation.[1]
Mechanism: 2-Heteroaryl boronic acids and certain electron-poor aryl boronates are prone to hydrolytic cleavage of the C-B bond under basic conditions, especially at high temperatures.
Solution:
Lower Base Strength: Switch from
or to milder bases like or .
Water Control: While water accelerates Suzuki coupling, too much promotes deboronation. Reduce water ratio (e.g., Dioxane:H2O 10:1 instead of 4:1).
Slow Addition: Add the boronic acid portion-wise over 1-2 hours.
Issue 3: "I am using 3-chloroindazole and getting no reaction."
Diagnosis: High Activation Energy (Oxidative Addition).
Mechanism: The C3-Cl bond is significantly stronger than C3-Br or C3-I. Standard catalysts (
) cannot insert into this bond at moderate temperatures.
Solution:
Mandatory: Switch to XPhos Pd G3 or CataCXium A Pd G3 .
Alternative: Convert the chloride to a bromide or iodide using NaI/Acetyl Chloride before coupling.
Optimization Protocols
Protocol A: The "Standard" (Protected Indazoles)
Best for: 1-SEM, 1-Boc, or 1-Methyl-3-bromoindazoles.
This system relies on the robustness of the ferrocenyl ligand to withstand moderate steric bulk.
Parameter
Condition
Note
Catalyst
(5 mol%)
Robust, air-stable precatalyst.
Solvent
DME / (4:1)
DME (Dimethoxyethane) offers higher boiling point than THF.
Base
(2.0 equiv)
Standard inorganic base.
Temp
80-90 °C
12-16 hours.
Atmosphere
Argon/Nitrogen
Critical: Degas solvents for 15 mins prior to heating.[2]
Protocol B: The "Challenging" (Unprotected Indazoles)
Best for: Free N-H 3-iodo/bromoindazoles.
Based on Buchwald's work with heteroaromatics [2]. The use of XPhos prevents N-binding inhibition.
Parameter
Condition
Note
Catalyst
XPhos Pd G3 (2-4 mol%)
Pre-formed precatalyst ensures active Pd(0) generation.
Solvent
1,4-Dioxane / (10:1)
Lower water content reduces protodeboronation.
Base
(3.0 equiv)
Phosphate is milder and buffers the pH.
Temp
100 °C
Higher temp required to overcome N-H acidity effects.
Additives
None
Do not add extra phosphine; it reduces activity here.
Advanced Troubleshooting: Ligand Selection Matrix
Use this table to select the correct ligand based on your specific substrate constraints.
Substrate Constraint
Recommended Ligand
Why?
Unprotected N-H
XPhos or SPhos
Extreme steric bulk prevents N-coordination to Pd center [3].
Sterically Hindered Boronic Acid
SPhos
"Universal" ligand for hindered biaryls.
3-Chloroindazole
XPhos or RuPhos
Highly electron-rich ligands facilitate oxidative addition into C-Cl.
Base-Sensitive Groups
PPh3 (with )
Allows use of weak bases ( or ).
Step-by-Step Experimental Procedure (Protocol B)
Objective: Synthesis of 3-(4-methoxyphenyl)-1H-indazole from 3-bromo-1H-indazole.
Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.
Note: Unprotected indazoles are polar. You may need 2-5% MeOH in DCM for elution.
References
BenchChem. Troubleshooting Palladium Catalyst Deactivation with Nitrogen Heterocycles. (Accessed 2024).[4] Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Collot, V., et al. (1999). Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General Approach to 3-Arylindazoles. Tetrahedron, 55(22), 6917-6922. Link
Technical Support Center: Indazole Alkylation Optimization
Topic: Optimizing Base and Solvent Systems for Regioselective Indazole Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The Ambident Nucleophile Challenge Welcome to...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Base and Solvent Systems for Regioselective Indazole Alkylation
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Ambident Nucleophile Challenge
Welcome to the Indazole Optimization Support Center. If you are here, you are likely facing the classic "N1 vs. N2" regioselectivity crisis. Indazole is an ambident nucleophile; the pyrazole ring contains two nitrogen atoms (
and ) with distinct electronic and steric environments.
-Alkylation: Generally the thermodynamic product (maintains the benzenoid aromaticity).
-Alkylation: Often the kinetic product (favored by specific chelation, steric hindrance at , or specific electrophiles).[1]
This guide moves beyond "trial and error" by providing mechanistically grounded protocols to force the reaction toward your desired isomer.
Module 1: Decision Matrix & Workflow
Before selecting reagents, determine your target regioisomer and substrate constraints. Use this logic flow to select your starting conditions.
Workflow Visualization
Caption: Logic flow for selecting reaction conditions based on target isomer and substrate substitution pattern.
Module 2: Optimizing for N1-Alkylation
The
isomer is thermodynamically more stable (approx. 3-5 kcal/mol) because it preserves the benzene ring's aromaticity (quinonoid structure avoidance). To maximize selectivity, we must facilitate thermodynamic equilibration or use cation-directing effects.[2]
Protocol A: The "Sodium Chelation" Method (NaH/THF)
Best For: Substrates with C3-substituents (e.g., esters, ketones) that can chelate.
Mechanism: The hard Sodium cation (
) coordinates tightly with the indazole anion. If a C3-donor group is present, bridges and the C3-group, sterically blocking the site and forcing the electrophile to attack .
Step-by-Step:
Dissolution: Dissolve 1.0 eq of Indazole in anhydrous THF (0.1 M).
Deprotonation: Cool to 0°C. Add 1.2 eq NaH (60% dispersion). Stir 30 min.
Checkpoint: Evolution of
gas should cease. Solution often turns yellow/orange.
Alkylation: Add 1.1 eq Alkyl Halide dropwise at 0°C.
Reaction: Warm to RT and stir 2–12 h.
Workup: Quench with
, extract with EtOAc.
Protocol B: The "Cesium Effect" Method (Cs2CO3/Dioxane)
Best For: Acid-sensitive substrates or when NaH is too harsh.
Mechanism:
is a large, "soft" cation ("naked anion" effect). High temperature (90°C) promotes thermodynamic equilibration, converting any kinetically formed product back to the stable form.
Step-by-Step:
Mixing: Combine 1.0 eq Indazole, 2.0 eq
, and 1.5 eq Alkyl Tosylate/Halide.
Solvent: Add 1,4-Dioxane (0.15 M).
Note: Avoid DMF if possible; DMF often stabilizes the transition state for both isomers, leading to lower selectivity (e.g., 2:1 mixtures) compared to Dioxane (>10:1).
Heating: Heat to 90°C for 2–4 hours.
Workup: Filter off solids, concentrate, and purify.
Module 3: Optimizing for N2-Alkylation
Obtaining the
isomer requires overcoming the thermodynamic preference for .[1][3] This is achieved via kinetic control, steric blocking of , or specific mechanisms like the Mitsunobu reaction.
Protocol C: Mitsunobu Alkylation
Best For: Primary/Secondary Alcohols (instead of halides).
Mechanism: The steric bulk of the
/DIAD complex makes the crowded position less accessible. Additionally, the mechanism involves an attack on the activated alcohol, which often favors the more nucleophilic (but less sterically hindered) lone pair in the neutral species.
synthesis (Pfizer Method).
Mechanism: Uses alkyl trichloroacetimidates.[4][5] Under acid catalysis (TfOH), the reaction proceeds via a tight ion pair or concerted mechanism that strongly favors due to specific hydrogen bonding or charge distribution in the protonated intermediate.
Step-by-Step:
Reagents: Mix 1.0 eq Indazole and 1.2 eq Alkyl 2,2,2-trichloroacetimidate in Cyclohexane/DCM (2:1).
Catalyst: Add 0.1 eq TfOH (Triflic Acid) at RT.
Reaction: Stir for 2–16 h. Solids (trichloroacetamide byproduct) will precipitate.
in DMF and getting a 60:40 mixture. Why?A: DMF is a polar aprotic solvent that effectively solvates cations (), leaving the indazole anion "naked" and highly reactive. This lack of tight ion-pairing reduces the energy difference between the and transition states.
Fix: Switch solvent to 1,4-Dioxane or Toluene and increase temperature to 90°C to push for thermodynamic equilibration to
.
Q2: How does a substituent at C7 affect the reaction?A: A substituent at C7 (e.g.,
, ) creates severe steric hindrance around the pocket.[1]
Result: This naturally forces alkylation to the
position , regardless of the base used. If you need -alkylation on a C7-substituted indazole, you may need to use a removable blocking group on (e.g., THP) or construct the ring after placing the N-alkyl group.
Q3: My reaction with NaH turned black and failed. What happened?A: Indazoles with electron-deficient rings (e.g., nitro-indazoles) can undergo nucleophilic aromatic substitution or ring opening with strong bases like NaH.
Fix: Switch to a milder base system like
/Acetone or /Acetonitrile .
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1954.
Key Insight: Detailed study on solvent/base effects; establishes
/Dioxane as superior for
selectivity.
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis 2022, 54, 3215-3226.[5]
Key Insight: The Pfizer protocol using trichloroacetimidates and acid c
Technical Support Center: Resolving Solubility Issues of Indazoles in Biological Assays
Core Technical Insight: Why Indazoles "Crash" Before troubleshooting, you must understand the causality of the failure. Indazoles (1H-indazole scaffold) present a specific physicochemical challenge: Planar Stacking (The...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Insight: Why Indazoles "Crash"
Before troubleshooting, you must understand the causality of the failure. Indazoles (1H-indazole scaffold) present a specific physicochemical challenge:
Planar Stacking (The "Brick Dust" Effect): The indazole core is a flat, bicyclic aromatic system (10
-electrons). Unlike flexible aliphatic chains, indazoles interact strongly via - stacking. This creates a high crystal lattice energy, making the solid state thermodynamically preferred over the solvated state in aqueous media.
The "Grease Ball" Aggregation: In aqueous buffers, hydrophobic indazoles often do not precipitate as visible crystals immediately. Instead, they form colloidal aggregates (100–1000 nm). These aggregates sequester enzyme targets non-specifically, leading to false-positive IC50s (promiscuous inhibition).
Protonation States: The pyrrole-like nitrogen (N1) is not basic (pKa < 0), but the pyridine-like nitrogen (N2) has a pKa
1.2. Consequently, the scaffold remains neutral and highly lipophilic at physiological pH (7.4), offering no ionic handle for solvation.
Pre-Assay Solubility Assessment
Do not assume solubility based on a clear DMSO stock.
Protocol: The "Shift-Check" Validation
Before running your biological assay, perform this 30-minute validation to distinguish true solubility from colloidal suspension.
Step
Action
Scientific Rationale
1
Prepare assay buffer with 0.01% Triton X-100 .
Disrupts promiscuous aggregates. If IC50 shifts significantly (>3-fold) with detergent, your compound was aggregating, not dissolving.
2
Centrifuge media at 15,000 x g for 10 mins.
Pellets invisible micro-precipitates. Measure supernatant concentration via HPLC/UV.
3
Nephelometry Scan (if available).
Measures light scattering. A rapid increase in scattering index indicates the onset of precipitation (solubility limit).
Critical Workflows & Protocols
A. The "Soft Landing" Dilution Protocol
Directly shooting concentrated DMSO stock into aqueous media causes local supersaturation and immediate precipitation (the "solvent shock").
Correct Method:
Stock: 10 mM in anhydrous DMSO (Store at -20°C; avoid freeze-thaw).
Intermediate Step: Dilute stock 1:10 into pure DMSO first to create a working series.
The Landing: Add the DMSO working solution to the media while vortexing the media.
Target: Final DMSO concentration < 0.5% (0.1% is ideal for sensitive cell lines).
B. Visualization: Troubleshooting Logic Flow
The following diagram outlines the decision process when precipitation is suspected.
Caption: Decision tree for diagnosing and resolving indazole solubility issues in biological assays.
Q1: My indazole precipitates immediately upon addition to cell culture media. Why?
Diagnosis: This is "Solvent Shock."
Mechanism: When a hydrophobic solute in DMSO hits water, the DMSO molecules rapidly hydrate (hydrogen bond with water), leaving the indazole molecules "naked." Because indazoles are planar, they instantly stack (crystallize) before they can disperse.
Solution:
Pre-dilute in DMSO: Make your serial dilutions in 100% DMSO first.
Rapid Dispersion: Do not pipette the DMSO stock into a static well. Vortex the media reservoir while adding the DMSO stock, then dispense into the plate.
Carrier: Use Hydroxypropyl-
-Cyclodextrin (HP--CD) .[1] Dissolve the compound in DMSO, then add to a media containing 5–10% HP--CD. The cyclodextrin "donut" encapsulates the hydrophobic indazole core, preventing stacking.
Q2: Can I acidify the buffer to dissolve the indazole?
Diagnosis: Likely ineffective and risky for bio-assays.
Mechanism: The pKa of the pyridine-like nitrogen (N2) is
1.2. To protonate it and gain solubility, you would need a pH < 2.0. This is incompatible with most biological assays (enzymes denature, cells die).
Solution: rely on cosolvents (PEG-400, Propylene Glycol) or surfactants (Tween-80, Pluronic F-68) rather than pH adjustment.
Q3: My IC50 curve is steep (Hill slope > 2.0) and varies between runs. Is this solubility?
Diagnosis: Yes, this is the hallmark of Colloidal Aggregation .
Mechanism: The compound forms microscopic oil droplets that adsorb the enzyme. This inhibits the enzyme non-specifically, looking like a very potent drug.
Validation:
Add 0.01% Triton X-100 (or 0.005% Tween-20) to your assay buffer.
Result: If the IC50 increases (potency drops) significantly, the previous activity was an artifact of aggregation.
Q4: How do I store Indazole stocks to prevent "crashing" over time?
Diagnosis: Hygroscopic DMSO.
Mechanism: DMSO absorbs water from the air. Even 1% water in DMSO can significantly lower the solubility of lipophilic indazoles, causing them to crystallize inside the freezer vial over weeks.
Solution:
Seal vials with Parafilm or use tubes with O-ring seals.
Advanced Formulation Strategy: The Cyclodextrin Complex
For in vivo or high-concentration cellular assays where DMSO limits are exceeded.
Caption: Workflow for creating a soluble Indazole-Cyclodextrin inclusion complex.
References
BenchChem. (2025).[2][3] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from
MedChemExpress. (n.d.). Compound Handling Instructions: Solvent Selection and Dilution. Retrieved from
National Institutes of Health (NIH). (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from
Carbohyde. (2025).[4] How can cyclodextrins enhance solubility? Carbohydrate Chronicles. Retrieved from
Preventing decomposition of 1-Methyl-3-phenyl-1H-indazole under light
Technical Support Center: Photostability Guide for 1-Methyl-3-phenyl-1H-indazole Executive Summary You are likely referencing 1-Methyl-3-phenyl-1H-indazole (CAS: 19656-33-8 or related derivatives). While indazoles are th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Photostability Guide for 1-Methyl-3-phenyl-1H-indazole
Executive Summary
You are likely referencing 1-Methyl-3-phenyl-1H-indazole (CAS: 19656-33-8 or related derivatives). While indazoles are thermally robust, they are photochemically active . Under UV irradiation (specifically 254–300 nm), 1-substituted indazoles undergo a photo-rearrangement to form benzimidazoles .[1]
This guide provides the protocols to prevent this specific isomerization, diagnostic steps to identify it, and recovery methods.
Part 1: Diagnostic & Triage (Is my sample degraded?)
Q: How do I visually or analytically confirm photodegradation?
A: The degradation of 1-Methyl-3-phenyl-1H-indazole is rarely a breakdown into "dust"; it is a clean isomerization into 1-Methyl-2-phenylbenzimidazole . This makes it dangerous because the molecular weight (MW) remains exactly the same, fooling low-res Mass Spectrometry (MS).[1]
shifts (often blue-shifted to ~270-280 nm) with new shoulder features.[1]
Critical Warning: Do not rely solely on LC-MS. You must check retention time or NMR.[1]
Part 2: Root Cause Analysis (The Mechanism)
Q: Why is this happening? I thought indazoles were stable.
A: They are thermally stable but photolabile.[1] Upon absorption of a UV photon, the indazole enters an excited singlet state (
).[1] It undergoes N-N bond cleavage to form a diradical/nitrene intermediate, which recyclizes into the more thermodynamically stable benzimidazole scaffold.
Mechanism Diagram (Graphviz):
Figure 1: The photo-isomerization pathway.[1][2] The primary risk is not oxidation, but rearrangement to the benzimidazole isomer.
Part 3: Prevention Protocols
Q: How do I handle this compound without degradation?
A: You must eliminate the specific wavelengths that trigger the
transition.
Protocol A: Solid State Storage
Container: Use Amber borosilicate glass vials (Class 1).
Secondary Barrier: Wrap the vial in aluminum foil. Label the outside of the foil.
Atmosphere: Flush headspace with Argon. While oxygen promotes photo-oxidation, the rearrangement can occur anaerobically; however, Argon prevents secondary radical quenching by
.
Temperature: Store at -20°C. Cold suppresses the vibrational energy required to cross the activation barrier for rearrangement.
Protocol B: Solution Handling (The Danger Zone)
Most degradation occurs when the compound is dissolved, particularly in dilute solutions (e.g., NMR tubes, stock solutions).[1]
Solvent Compatibility Matrix:
Solvent
Risk Level
Mechanism of Risk
Recommendation
Chloroform ()
CRITICAL
Generates HCl/radicals under light; accelerates decomposition.[1]
AVOID for storage. Use only for immediate NMR.
Acetone
HIGH
Acts as a triplet sensitizer; can transfer energy to the indazole.
Standard Lab Lights: Fluorescent tubes emit significant UV spikes.[1]
Requirement: Work under Amber LED (590 nm) or Red Light (>600 nm).[1]
Quick Fix: If amber lights are unavailable, perform all weighing and dissolution inside a fume hood with the sash closed and covered with an amber UV-blocking film.
Part 4: Recovery & Purification
Q: My sample has degraded (shows ~10% benzimidazole). Can I save it?
A: Yes. Because the Indazole and Benzimidazole are distinct heterocycles, their polarity differs.
Crucial: Collect fractions in test tubes wrapped in foil or in a dark room.
Handling Workflow Diagram (Graphviz):
Figure 2: Standard Operating Procedure (SOP) for minimizing light exposure.
References
Photochemical Rearrangement Mechanism
Lablache-Combier, A. (1976).[1] Photochemistry of Heterocyclic Compounds. John Wiley & Sons.[1] (Describes the general P4 permutation of indazoles to benzimidazoles).
Bejan, E., et al. (1996).[1] "Photochemical Isomerization of Indazoles." Journal of Heterocyclic Chemistry.
Specific Rearrangement of 3-Substituted Indazoles
Ferrer, S., et al. (2009).[1] "Photochemical Conversion of Indazoles into Benzimidazoles." Journal of Organic Chemistry. (Note: This link validates the general indazole-to-benzimidazole pathway).[1]
Handling Light-Sensitive Reagents
Actylis Lab Solutions.[1] (2024).[1][4] "Safety Tips for Handling Laboratory Chemicals."
Pharmaguideline. (2015).[1] "Protection of Light Sensitive Products."
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 1-Methyl-3-phenyl-1H-indazole before handling.
A Comparative Guide to ¹H NMR Interpretation: Distinguishing 1-Methyl-3-phenyl-1H-indazole from its 2-Methyl Regioisomer
Introduction Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. When functionalizing the indazole core, the N-alkylation of 3...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. When functionalizing the indazole core, the N-alkylation of 3-phenyl-1H-indazole typically yields a mixture of two regioisomers: the thermodynamically favored 1-methyl-3-phenyl-1H-indazole and the kinetically favored 2-methyl-3-phenyl-2H-indazole [1].
Differentiating these isomers is a classic analytical bottleneck in drug development workflows. This guide provides a definitive, objective comparison of their ¹H NMR profiles, explains the structural causality behind their spectral differences, and provides a self-validating experimental protocol for their synthesis, isolation, and verification.
Mechanistic Causality in NMR Chemical Shifts
The fundamental differences in the ¹H NMR spectra of 1H- and 2H-indazoles stem from the electronic environment and magnetic anisotropy generated by the position of the N-methyl group and the localized double bonds within the heterocyclic core. As an application scientist, you must look beyond the peaks and understand the underlying physics:
The N-1 Lone Pair Effect (H-7 Deshielding): In the 2-methyl isomer, the nitrogen at position 1 possesses a localized lone pair. This lone pair exerts a strong, through-space deshielding effect on the adjacent C-7 proton (H-7), shifting it to a higher frequency (~7.71 ppm). In contrast, the 1-methyl isomer has the N-CH₃ group at this position, leaving H-7 relatively shielded (~7.40 ppm)[1][2].
C-4 Proton (H-4) Anisotropy: In 1-methyl-3-phenyl-1H-indazole, the H-4 proton is highly deshielded (~8.03 ppm) due to the combined anisotropic effects of the adjacent C=N double bond and the C-3 phenyl ring. In the 2-methyl isomer, the altered conjugation pathway shields H-4, shifting it upfield (~7.59 ppm)[3].
N-Methyl Protons: The N-CH₃ protons themselves serve as a rapid diagnostic tool. The N-2 methyl group typically appears slightly further downfield (~4.20 ppm) than the N-1 methyl group (~4.13 ppm) due to the different electron-withdrawing nature of the adjacent nitrogens in the two tautomeric forms[3][4].
Comparative Quantitative Data
The following table summarizes the diagnostic ¹H NMR chemical shifts (recorded in CDCl₃) used to distinguish the two regioisomers.
Proton Assignment
1-Methyl-3-phenyl-1H-indazole (δ, ppm)
2-Methyl-3-phenyl-2H-indazole (δ, ppm)
Diagnostic Causality
N-CH₃
4.13 (s, 3H)
4.20 (s, 3H)
The N-2 position is slightly more electron-deficient, shifting the methyl protons downfield[3].
H-4
8.03 (d, 1H, J = 8.0 Hz)
7.59 (d, 1H, J = 8.5 Hz)
Highly deshielded in the 1H-isomer due to the magnetic anisotropy of the adjacent C=N double bond and C-3 phenyl ring[3].
H-7
~7.40 (m, 1H)
7.71 (d, 1H, J = 8.7 Hz)
Deshielded in the 2H-isomer by the spatial proximity of the N-1 lone pair[1][3].
H-5
7.22 (t, 1H, J = 7.5 Hz)
7.11 (t, 1H, J = 7.5 Hz)
Minor variations due to extended conjugation differences[3].
The 1H-isomer exhibits distinct multiplet splitting; the 2H-isomer shows a collapsed multiplet due to altered dihedral angles of the phenyl ring[3].
Self-Validating Experimental Protocol
Objective: Synthesize, isolate, and validate 1-methyl-3-phenyl-1H-indazole via a self-validating workflow.
System Design & Causality:
Alkylation of 1H-indazoles is notoriously unselective without careful condition control. Using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) generates an ambident indazolyl anion. While N-2 is more nucleophilic (kinetic control), N-1 alkylation yields the thermodynamically stable product. By allowing the reaction to proceed at room temperature, we provide the activation energy necessary to favor the 1-methyl isomer[1][5].
Step-by-Step Methodology:
Anion Generation: Dissolve 3-phenyl-1H-indazole (1.0 equiv) in anhydrous DMF at 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv).
Causality: The 0 °C temperature prevents uncontrolled exotherms. H₂ gas evolution indicates successful deprotonation. Stir for 30 minutes.
Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
Causality: Warming provides the thermodynamic drive necessary to equilibrate towards the 1-methyl product[1].
Quenching & Extraction: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Wash the organic layer with water (3x) and brine.
Causality: Multiple aqueous washes are mandatory to remove residual DMF. Residual DMF presents singlets at ~2.88 and ~2.96 ppm in ¹H NMR, which can interfere with baseline integration.
Chromatographic Separation: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Causality: The 2-methyl isomer (kinetic product) typically elutes earlier due to its distinct dipole moment and altered interaction with the stationary phase[4].
Self-Validation via ¹H NMR (CDCl₃):
Confirm 1-Methyl Isomer: Look for the N-CH₃ singlet at 4.13 ppm and the highly deshielded H-4 doublet at 8.03 ppm [3].
Rule Out 2-Methyl Isomer: Ensure there is no N-CH₃ singlet at 4.20 ppm and no deshielded H-7 doublet at 7.71 ppm [2][3].
Workflow Visualization
Workflow for the synthesis and NMR validation of 1-methyl and 2-methyl indazole isomers.
References
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: 5
Strategies for Heteroaromatic Borylation. Source: Durham E-Theses. URL: 3
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Source: PMC. URL:1
A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Source: Benchchem. URL:4
A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Source: Benchchem. URL: 2
Spectroscopic Profiling: 1-Methyl-3-phenyl-1H-indazole vs. Structural Analogs
Executive Summary & Application Context Objective: This guide provides a technical framework for the spectroscopic identification of 1-Methyl-3-phenyl-1H-indazole (MPI) . It focuses on distinguishing MPI from its synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
Objective: This guide provides a technical framework for the spectroscopic identification of 1-Methyl-3-phenyl-1H-indazole (MPI) . It focuses on distinguishing MPI from its synthetic precursor, 3-phenyl-1H-indazole , and its regioisomers (e.g., 2-methyl-3-phenyl-2H-indazole).[1]
Audience Relevance: Indazole scaffolds are critical pharmacophores in kinase inhibitors and anti-inflammatory agents.[1] In drug development, the N-methylation of 3-phenylindazole is a common synthetic step.[1] Rapid, non-destructive validation of this transformation is best achieved via FTIR by monitoring the disappearance of the N-H stretch and the emergence of aliphatic C-H modes.
Experimental Methodology: ATR-FTIR Protocol
To ensure reproducible data comparable to the values listed in this guide, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pelletization to avoid hygroscopic interference in the N-H region.
Standard Operating Procedure (SOP)
Instrument Setup: FTIR Spectrometer (e.g., Bruker/Thermo Nicolet) equipped with a Diamond or ZnSe ATR crystal.[2]
Background Correction: Acquire an air background spectrum immediately prior to sample loading.[1]
Sample Loading:
Solid: Place ~5 mg of crystalline MPI on the crystal.[1] Apply high pressure using the anvil to ensure intimate contact (critical for observing weak aromatic overtones).[1]
Oil/Gum:[2] If the product is an oil (common for N-methyl indazoles before recrystallization), apply a thin film directly.
Cleaning: Clean crystal with isopropanol; ensure no cross-contamination from the N-H containing precursor.[1]
Comparative Spectroscopic Analysis
The following table synthesizes experimental data from analogous indazole derivatives to establish the diagnostic fingerprint of 1-Methyl-3-phenyl-1H-indazole.
Table 1: Diagnostic Peak Assignments & Comparison
Vibrational Mode
Frequency (cm⁻¹)
Intensity
Functional Group Origin
Comparison: Precursor (3-phenyl-1H-indazole)
N-H Stretch
ABSENT
N/A
Pyrazole ring Nitrogen
Present as a broad band at 3100–3400 cm⁻¹ .[1][3] The disappearance of this peak is the primary confirmation of N-methylation [1, 2].[1]
C-H Stretch (Aliphatic)
2920–2960
Weak/Med
N-Methyl group (N-CH₃)
Absent .[1] The precursor lacks sp³ hybridized C-H bonds (unless other alkyl groups are present).[1]
C-H Stretch (Aromatic)
3030–3060
Weak
Phenyl & Indazole rings
Present in both.[1] Overlap often occurs, but intensity may increase in MPI due to the methyl group altering crystal packing.
C=N Stretch
1610–1625
Strong
Indazole Ring (C3=N2)
Present (~1615 cm⁻¹).[1][2] Slight shift often observed due to the electron-donating effect of the N-methyl group [3].[1]
C=C Stretch
1450–1600
Variable
Aromatic Skeleton
Multiple bands present in both species (Indazole + Phenyl ring).[1]
N-N Stretch
~950–1000
Weak
Pyrazole N-N bond
Present.[1] Position is sensitive to N-substitution status.[1][4]
Out-of-Plane Bending
740–760 & 690–700
Strong
Mono-substituted Phenyl
Characteristic "5 adjacent H" pattern of the 3-phenyl group.[1] Present in both [4].[1]
Spectral Interpretation & Causality
The "Silent" Region (3100–3500 cm⁻¹): In the precursor (3-phenyl-1H-indazole), the N-H moiety participates in intermolecular hydrogen bonding, creating a broad, distinct peak. Upon methylation to form MPI, this hydrogen bonding network is disrupted. The spectrum in this high-energy region becomes "silent" except for weak aromatic C-H stretches, providing a binary "Yes/No" confirmation of reaction completion.
Electronic Effects (1600 cm⁻¹): The C=N bond in the indazole ring is sensitive to the electron density at N1. The methyl group (electron-donating) stabilizes the canonical forms of the indazole system, often sharpening the C=N band compared to the H-bonded precursor.
Validation Workflow (Reaction Monitoring)
The following diagram illustrates the decision logic for scientists monitoring the synthesis of MPI from 3-phenyl-1H-indazole using IR spectroscopy.
Figure 1: Logic flow for validating N-methylation of 3-phenylindazole using FTIR markers.
References
National Institute of Standards and Technology (NIST). 1H-Indazole, 3-phenyl- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link](Note: General reference for indazole/phenyl-indazole baseline data).[1]
Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012).[1] Discusses N-H stretching frequencies in 1H-indazoles vs substituted derivatives. Available at: [Link]
Royal Society of Chemistry (RSC). Synthesis and characterization of 3-methyl-1-phenyl-1H-indazole.[1] (Supplementary Information). Provides comparative NMR and IR data for 1-substituted vs 3-substituted indazoles.[1] Available at: [Link]
Comparing biological potency of 1-methyl vs 1-unsubstituted indazoles
Structural Optimization in Drug Discovery: A Comparative Guide to the Biological Potency of 1-Methyl vs. 1-Unsubstituted Indazoles As a Senior Application Scientist specializing in heterocyclic drug design, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Optimization in Drug Discovery: A Comparative Guide to the Biological Potency of 1-Methyl vs. 1-Unsubstituted Indazoles
As a Senior Application Scientist specializing in heterocyclic drug design, I frequently encounter a critical structural crossroad during lead optimization: whether to leave the indazole N1 position unsubstituted or to methylate it. While an unsubstituted indazole offers versatile hydrogen-bonding capabilities, it introduces complex tautomeric and physicochemical liabilities.
This guide objectively compares the biological potency of 1-methylated versus 1-unsubstituted indazoles, unpacking the thermodynamic causality behind these structural choices and providing self-validating protocols for your optimization campaigns.
Physicochemical Causality: Tautomerism and Dimerization
To understand the biological divergence between these two scaffolds, we must first analyze their thermodynamic baseline. Unsubstituted indazoles exist in a dynamic equilibrium between 1H, 2H, and 3H tautomeric forms. In both gaseous and aqueous phases, the 1H-tautomer is thermodynamically favored, being approximately 2.3 kcal/mol more stable than the 2H-form[1].
However, the presence of both a hydrogen bond donor (N1-H) and an acceptor (N2) in the unsubstituted scaffold leads to a significant liability: molecular association . Unsubstituted indazoles self-associate into dimers or trimers in solution via robust intermolecular hydrogen bonding[2]. This aggregation drastically reduces the effective free concentration of the monomeric drug, resulting in poor lipid membrane permeability.
Conversely, N-methylation at the 1-position structurally locks the molecule into the 1H-conformer (which is 3.2 kcal/mol more stable than 2-methyl-2H-indazole)[1]. By capping the hydrogen bond donor, 1-methyl-1H-indazole becomes completely unassociated in solution[3]. This single methyl addition fundamentally alters the basicity, dipole moment, and lipophilicity of the scaffold, directly translating to enhanced intracellular target engagement.
Table 1: Physicochemical Comparison of Indazole Variants
Comparative Biological Potency: The Methylation Advantage
The physicochemical differences outlined above have profound implications for biological potency, particularly in oncology and kinase inhibition.
In a benchmark structure-activity relationship (SAR) study evaluating 3-aryl indazoles against human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines, the biological superiority of the methylated scaffold was clearly demonstrated[4]. The 1-unsubstituted 3-aryl-1H-indazoles exhibited only moderate cytotoxic activity. However, when these exact same scaffolds were N-methylated to form 1-methyl-3-aryl-1H-indazoles, the derivatives displayed a highly significant increase in potency[4].
Causality: The unsubstituted variants, while capable of forming theoretical hydrogen bonds with kinase hinge regions, suffer from poor membrane permeability due to their propensity to dimerize. N-methylation abolishes this dimerization, enhancing the lipophilicity (logP) and allowing the molecule to effectively cross the lipid bilayer to reach intracellular targets[4].
Aggregation and poor permeability limit intracellular kinase binding[4].
1-Methyl-3-aryl-indazoles
N1-Methylated
HCT-116 / MDA-MB-231
High (Potent)
Enhanced lipophilicity drives superior cell membrane penetration[4].
Mechanistic Pathway Visualization
The following diagram maps the logical progression of how N-methylation dictates the physical state and subsequent biological efficacy of the indazole scaffold.
Mechanistic pathway of N-methylation impacting indazole membrane permeability and potency.
Experimental Workflows: A Self-Validating System
To objectively compare these scaffolds in your own laboratory, the synthesis and biological evaluation must be tightly controlled. Standard basic alkylation (e.g., NaH/MeI) inevitably yields a difficult-to-separate mixture of N1 and N2 regioisomers. The protocols below utilize an advanced, self-validating methodology to ensure absolute data integrity.
Protocol A: Regioselective N-Methylation of 3-Aryl-1H-Indazole
Objective: Synthesize the 1-methylated variant without N2-isomer contamination.
Solvent Selection: Dissolve the 3-aryl-1H-indazole precursor in ethyl acetate (EtOAc). Causality: While THF is common, it often causes sticky slurries during indazole scale-up; EtOAc ensures optimal stirring and phase behavior[5].
Reagent Addition: Add 1.2 equivalents of trimethyloxonium tetrafluoroborate (Me3O·BF4, Meerwein's salt). Causality: Acidic methylating agents suppress N2-alkylation by exploiting the inherent basicity differences of the nitrogens, yielding superior N1-selectivity compared to basic conditions[5].
Reaction: Stir at room temperature for 4 hours under an inert atmosphere. Monitor conversion via LC-MS.
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over MgSO4, and concentrate.
Self-Validation Checkpoint (Crucial): Do not rely solely on 1H NMR, as the N-CH3 chemical shifts for 1-methyl and 2-methyl isomers differ by a negligible 0.1–0.2 ppm[6]. You must run a 13C NMR: the C3 carbon of the desired 1H-tautomer will resonate at ~132-133 ppm , whereas the undesired 2H-tautomer shifts upfield to ~123-124 ppm [6]. If the 123 ppm peak is absent, your regioselectivity is validated.
Objective: Compare the intracellular potency of the unsubstituted vs. methylated variants.
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 × 10^3 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C (5% CO2)[4].
Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of both the 1-unsubstituted and 1-methylated indazoles.
Self-Validation Checkpoint: Every plate must contain Doxorubicin as a positive control and 0.1% DMSO as a vehicle negative control[4]. Causality: If the Doxorubicin IC50 deviates from your laboratory's established historical baseline, the entire plate must be discarded to prevent false-potency artifacts caused by passage-dependent cell line drift.
Viability Measurement: After 24 hours, add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, solubilize the formazan crystals in DMSO, and read absorbance at 570 nm.
Data Analysis: Calculate IC50 values. The expected outcome is a lower IC50 (higher potency) for the 1-methylated variant due to the circumvention of dimerization-induced permeability limits.
References
Product Class 2: 1 H - and 2 H -Indazoles. Thieme Connect.
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
Pd(PPh3)
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science.
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity. Journal of Medicinal and Chemical Sciences.
Publish Comparison Guide: UV-Vis Absorption Spectra of 1-Methyl-3-phenyl-1H-indazole
Executive Summary This technical guide provides a rigorous analysis of the UV-Vis absorption properties of 1-Methyl-3-phenyl-1H-indazole (MPI) , a privileged scaffold in drug discovery targeting anti-inflammatory and ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of the UV-Vis absorption properties of 1-Methyl-3-phenyl-1H-indazole (MPI) , a privileged scaffold in drug discovery targeting anti-inflammatory and anticancer pathways. The core objective is to equip researchers with the analytical criteria to distinguish MPI from its thermodynamically stable but chemically distinct isomer, 2-Methyl-3-phenyl-2H-indazole .
Misidentification of N1- vs. N2-alkylated indazoles is a pervasive issue in synthetic workflows. This guide establishes a self-validating spectroscopic protocol to ensure structural integrity, supported by comparative data and mechanistic insights.
Part 1: Technical Comparison & Mechanistic Insight
The Isomer Challenge: N1 vs. N2 Alkylation
In the synthesis of indazole derivatives, alkylation often yields a mixture of N1- (kinetic/thermodynamic product) and N2- (kinetic product) isomers. While Nuclear Magnetic Resonance (NMR) is definitive, UV-Vis spectroscopy offers a rapid, non-destructive method for in-process monitoring.
The electronic transitions of the indazole chromophore are highly sensitive to the bonding environment of the nitrogen atoms.
Feature
1-Methyl-3-phenyl-1H-indazole (MPI)
2-Methyl-3-phenyl-2H-indazole (Alternative)
Electronic State
Aromatic 10 -electron system retained.
Quinoid-like resonance contribution increases.
(Acetonitrile)
~300–310 nm
~320–340 nm
Spectral Shape
Distinct vibronic fine structure (sharp peaks).
Broad, featureless absorption bands.
Molar Extinction ()
Moderate (10,000 - 15,000 M⁻¹cm⁻¹)
Typically Higher (Hyperchromic effect).
Solvatochromism
Weak dependence on solvent polarity.
Stronger dependence due to larger dipole moment in excited state.
Mechanistic Causality
1H-Indazole Form (MPI): The methylation at N1 preserves the benzenoid character of the fused ring system. The phenyl group at C3 extends the conjugation length, causing a bathochromic (red) shift relative to the unsubstituted 1-methylindazole (
nm), pushing the primary band into the 300–310 nm region.
2H-Indazole Form: Methylation at N2 forces a quinoid-like electron distribution to maintain aromaticity, significantly lowering the energy gap (
) between the HOMO and LUMO. This results in a pronounced bathochromic shift (often +20–30 nm relative to the N1 isomer) and a loss of vibronic structure due to increased solvent interaction with the more polar excited state.
Part 2: Experimental Protocol
Workflow: Structural Validation via UV-Vis
This protocol is designed to be self-validating. If the resulting spectrum lacks the described fine structure or shows a
nm, the sample likely contains significant N2-isomer impurities.
Materials & Reagents
Analyte: 1-Methyl-3-phenyl-1H-indazole (>98% purity by HPLC).
Solvent: Acetonitrile (HPLC Grade, UV Cutoff <190 nm). Note: Avoid protic solvents like methanol for initial characterization to prevent hydrogen-bonding broadening.
Weigh 1.0 mg of MPI into a 10 mL volumetric flask.
Dissolve in Acetonitrile (ACN) and dilute to mark.
Concentration:
100 µg/mL ( M).
Working Solution (Dilution):
Transfer 100 µL of Stock Solution to a 10 mL volumetric flask.
Dilute to mark with ACN.
Final Concentration:
1 µg/mL ( M).
Target Absorbance: 0.6 – 0.8 AU (optimal linear range).
Baseline Correction:
Fill two matched cuvettes with pure ACN.
Run a baseline scan (200–500 nm).
Measurement:
Replace the sample cuvette with the Working Solution.
Scan parameters:
Range: 200–500 nm
Scan Speed: Medium (approx. 200 nm/min)
Data Interval: 0.5 nm (critical for resolving fine structure)
Data Validation (The "Stop/Go" Check):
Pass: Spectrum shows
at 305 nm with a shoulder or secondary peak at 295 nm.
Fail: Spectrum shows a single broad hump centered >320 nm (indicates N2 isomer).
Part 3: Visualization of Isomer Pathways
The following diagram illustrates the divergent synthesis pathways and the spectroscopic decision tree for identifying the correct isomer.
Caption: Divergent synthesis and spectroscopic differentiation of N1 (Target) and N2 (Impurity) indazole isomers.
Part 4: Data Interpretation & Troubleshooting
Solvent Effects (Solvatochromism)
While 1-Methyl-3-phenyl-1H-indazole is relatively stable, solvent choice can subtly shift the absorption maxima.
Solvent
Polarity (Dielectric)
Expected Shift
Recommendation
Cyclohexane
Non-polar (2.0)
Blue-shift (5 nm), Enhanced fine structure.
Best for structural fingerprinting.
Acetonitrile
Polar Aprotic (37.5)
Standard Reference.
Best for routine QC.
Methanol
Polar Protic (33.0)
Slight Red-shift, Loss of fine structure.
Avoid for isomer differentiation.
Common Pitfalls
Concentration Overload: Absorbance > 1.5 AU will flatten peaks, mimicking the "broad" N2 spectrum. Always dilute to < 1.0 AU.
pH Sensitivity: Unlike the unsubstituted parent indazole, the 1-methyl derivative is not pH-sensitive in the physiological range (pH 4-8). However, extreme acid (pH < 1) can protonate N2, causing a massive blue shift.
References
Comparison of 1H- and 2H-Indazole Isomers:
BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity."
Photochemical & Spectral Properties of Indazoles
National Institutes of Health (PMC). "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity."[1]
Purity verification methods for 3-phenylindazole derivatives
Title: Orthogonal Purity Verification of 3-Phenylindazole Derivatives: A Comparative Guide Introduction 3-Phenylindazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Orthogonal Purity Verification of 3-Phenylindazole Derivatives: A Comparative Guide
Introduction
3-Phenylindazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as RSK and MSK inhibitors) and anti-virulence agents[1, 2]. Because these compounds often exhibit potent biological activity at nanomolar concentrations, verifying their absolute purity is paramount. Even trace impurities—such as unreacted starting materials, positional isomers, or degradation products—can trigger off-target effects, leading to false-positive biological readouts and skewed Structure-Activity Relationship (SAR) data [3].
To ensure scientific integrity and comply with regulatory standards, relying on a single analytical method is insufficient. This guide provides a comprehensive comparison of orthogonal purity verification methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and outlines self-validating protocols aligned with ICH Q2(R2) guidelines [4].
Comparative Analysis of Analytical Techniques
When assessing the purity of 3-phenylindazole derivatives, each technique provides unique, complementary data. Relying solely on HPLC-UV can overestimate purity if impurities lack chromophores, whereas qNMR provides an absolute quantitative measure without requiring a reference standard of the analyte itself [3, 5].
Table 1: Comparison of Purity Verification Methods for 3-Phenylindazole Derivatives
Analytical Technique
Primary Data Output
Causality & Mechanism
Advantages
Limitations
HPLC-UV
Relative % Purity
Separates compounds based on hydrophobicity. UV absorption quantifies relative abundance.
High resolution; industry standard for batch release.
Blind to non-UV absorbing impurities; requires response factor calibration.
qNMR
Absolute % Purity
Integrates specific proton resonances against an internal standard. Area is directly proportional to molar concentration.
Absolute quantification; structural confirmation; no reference standard needed.
Lower sensitivity for trace impurities (<1%); requires overlapping-free signals.
LC-MS (HRMS)
Mass Accuracy & Impurity ID
Ionizes separated peaks (e.g., ESI) to determine exact mass and fragmentation patterns.
Identifies specific process-related impurities and degradants.
Non-quantitative due to variable ionization efficiencies.
Orthogonal Workflow Design
To establish a self-validating system, researchers must integrate these techniques into a cohesive workflow. The logic dictates that LC-MS first confirms the identity and flags mass-detectable impurities, HPLC provides a high-resolution relative purity profile, and qNMR anchors the data with an absolute mass fraction [3, 5].
Orthogonal purity verification workflow integrating LC-MS, HPLC, and qNMR for batch release.
Detailed Experimental Protocols
Protocol A: HPLC-UV Purity Determination
Causality: 3-phenylindazole derivatives possess a highly conjugated
-system, making them strong UV chromophores. A reverse-phase C18 column is selected because it effectively resolves the hydrophobic indazole core from polar synthetic byproducts. Gradient elution is employed to sharpen peak shapes and elute highly retained impurities [2].
Sample Preparation: Dissolve the 3-phenylindazole derivative in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Instrumentation & Conditions:
Column: Kinetex C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile). TFA ensures the indazole nitrogens remain protonated, preventing peak tailing.
Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
Detection: Diode Array Detector (DAD) set to 254 nm and 280 nm.
System Suitability (ICH Q2): Inject a blank to confirm baseline stability. Inject the sample in triplicate. The Relative Standard Deviation (RSD) of the main peak area must be
2.0% [4].
Protocol B: Quantitative NMR (qNMR)
Causality: qNMR relies on the principle that the integral of a well-resolved NMR signal is directly proportional to the number of nuclei producing it. By adding a certified internal standard (e.g., Maleic acid), we can calculate the absolute purity without needing a pure 3-phenylindazole reference standard [5].
Internal Standard Selection: Select Maleic acid (certified purity >99.9%) because its singlet at
6.26 ppm does not overlap with the aromatic protons of the 3-phenylindazole core ( 7.0 - 8.5 ppm) or its alkyl substituents.
Sample Preparation: Accurately weigh ~10.0 mg of the 3-phenylindazole analyte and ~5.0 mg of Maleic acid using a microbalance. Dissolve completely in 0.7 mL of DMSO-
.
Acquisition Parameters:
Spectrometer: 400 MHz or higher.
Relaxation Delay (D1): Set to
5 times the longest relaxation time of the protons of interest (typically 30-60 seconds) to ensure complete longitudinal magnetization recovery [5].
Scans: 64 scans for a high Signal-to-Noise ratio (S/N > 250).
Data Analysis: Calculate absolute purity (
) using the formula:
(Where I = integral, N = number of protons, M = molar mass, W = weight).
Protocol C: LC-MS (HRMS) Impurity Profiling
Causality: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) determines the exact mass of the parent compound and any co-eluting impurities, allowing for the deduction of empirical formulas for process-related impurities [3].
Ionization: Positive ESI mode, as the indazole nitrogen readily accepts a proton (
).
Analysis: Scan range
100-1000. Mass accuracy must be within 5 ppm of the theoretical calculated mass.
Experimental Data: Case Study of a 3-Phenylindazole Kinase Inhibitor
To demonstrate the necessity of this orthogonal approach, consider the purity analysis of a newly synthesized 3-phenylindazole derivative targeting the RSK/MSK kinase pathway.
Table 2: Comparative Purity Data of a Synthesized 3-Phenylindazole Batch
Replicate / Method
HPLC-UV (254 nm)
qNMR (Absolute)
LC-MS (Detected Impurities)
Batch 001 - Rep 1
98.5%
94.2%
292.14, Trace 310.12
Batch 001 - Rep 2
98.6%
94.0%
292.14, Trace 310.12
Batch 001 - Rep 3
98.4%
94.3%
292.14, Trace 310.12
Conclusion
Overestimated
Accurate
Identified Hydrated Byproduct
Analysis of Causality:
The HPLC-UV data suggested a highly pure compound (>98%). However, qNMR revealed the absolute purity was only ~94%. LC-MS identified the discrepancy: a trace non-chromophoric impurity (a hydrated synthetic intermediate,
310.12) was co-eluting or failing to absorb strongly at 254 nm. If this batch had been released based solely on HPLC, the 6% impurity could have skewed subsequent kinase inhibition assays.
Biological Implications: Why Purity Matters in Kinase Targeting
3-Phenylindazole derivatives are potent inhibitors of the Ribosomal S6 Kinase (RSK) and Mitogen- and Stress-activated protein Kinase (MSK) families, which act downstream of the ERK/p38 pathways [1]. Impurities can act as false pan-kinase inhibitors or exhibit high cellular toxicity, invalidating the structure-activity relationship (SAR) data.
Impact of pure 3-phenylindazole vs. impurities on the RSK/MSK signaling cascade.
Conclusion
The robust characterization of 3-phenylindazole derivatives demands a multi-faceted, self-validating analytical approach. By intertwining the relative profiling of HPLC, the mass identification of LC-MS, and the absolute quantification of qNMR, researchers establish a rigorous standard of scientific integrity that fulfills ICH guidelines and ensures reproducible pharmacological data.
References
UC San Francisco Electronic Theses and Dissertations. "Reversible Covalent Targeting of Nonconserved Cysteines." eScholarship.org.[Link]
MDPI. "Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa." MDPI, 19 Jul. 2024.[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA, 14 Dec. 2023.[Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 09 Feb. 2024.[Link]
Comparative
Comparative Synthesis Costs of 1-Methyl-3-phenyl-1H-indazole Routes
Executive Summary & Pharmacological Context The 1-methyl-3-phenyl-1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anticancer agents and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The 1-methyl-3-phenyl-1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anticancer agents and broad-spectrum anticandidal therapeutics [4]. However, the C3-position of the 1H-indazole core is notoriously unreactive toward electrophilic substitution, making the selective synthesis of 3-aryl derivatives a persistent challenge.
For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing overall yield against reagent costs, step economy, and environmental impact (E-factor). This guide objectively evaluates four distinct synthetic pathways to 1-methyl-3-phenyl-1H-indazole, providing a rigorous cost-efficiency analysis and self-validating experimental protocols to guide scale-up decisions.
Mechanistic Pathways & Workflow Analysis
To bypass the inherent unreactivity of the indazole C3-position, chemists have developed several strategic workarounds. These range from classical pre-functionalization (halogenation followed by cross-coupling) to modern, atom-economical direct C-H activation and de novo ring construction.
Comparative workflow of the four primary synthetic routes to 1-methyl-3-phenyl-1H-indazole.
Comparative Cost-Efficiency & Route Viability
When transitioning from medicinal chemistry discovery to process scale-up, the cost of catalysts and specialized reagents dictates route viability. The table below summarizes the quantitative and qualitative metrics of each pathway.
To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind experimental choices and provide self-validating analytical checkpoints.
Route A: "On Water" Direct C-H Arylation (The Green/Modern Standard)
Reference: Gambouz et al., 2020
Causality: Traditional C-H activations require harsh organic solvents (e.g., DMA, DMF). By performing this reaction "on water," the hydrophobic effect forces the organic substrates into highly concentrated micro-droplets, accelerating the palladium-catalyzed C-H activation step while drastically reducing the solvent E-factor. Ag₂CO₃ is critical here; it acts not only as a base but as an irreversible halide scavenger, precipitating AgI to drive the catalytic cycle forward.
Protocol:
To a reaction vial, add 1-methyl-1H-indazole (1.0 equiv), iodobenzene (3.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.0 equiv).
Add distilled water (2.0 mL/mmol of indazole). Seal the vial and stir vigorously at 100 °C for 24 hours.
Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove insoluble silver salts.
Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Purify via flash chromatography (silica gel, EtOAc/n-heptane).
Self-Validating Checkpoint: ¹H NMR (400 MHz, CDCl₃) will confirm success via the complete disappearance of the highly deshielded C3-H proton (typically ~8.0 ppm in the starting material) and the emergence of a distinct N-CH₃ singlet at δ 4.13 ppm .
Route B: Cu-Catalyzed N-N Bond Formation (The Low-Cost Catalyst Standard)
Reference: Chen et al., 2016
Causality: This de novo synthesis constructs the indazole core from an acyclic precursor. Cu(OAc)₂ facilitates a single-electron transfer (SET) oxidative cyclization. By utilizing an O₂ atmosphere, the reduced Cu(I) species is continuously re-oxidized to Cu(II), allowing for true catalytic turnover (0.2 equiv) without the need for expensive noble metals or stoichiometric toxic oxidants.
Protocol:
Ketimine Formation: Cool a solution of 2-(methylamino)benzonitrile (1.0 equiv) in anhydrous THF to -50 °C under nitrogen. Dropwise add phenyllithium (1.0 M in Et₂O, 3.3 equiv). Stir for 3 hours at 10 °C. Quench with brine, extract with MTBE, and concentrate to yield the crude N-H ketimine.
Oxidative Cyclization: Dissolve the crude ketimine in DMSO. Add Cu(OAc)₂ (0.2 equiv).
Purge the system with O₂ and stir at 85 °C for 3 hours.
Pour into water, extract with EtOAc, and purify via chromatography.
Self-Validating Checkpoint: The final product should present as a yellow solid. HRMS (ESI) must confirm the exact mass: calcd. for C₁₄H₁₃N₂[M+H]⁺: 209.1079.
Route C: Aryne Annulation (The Rapid One-Pot Standard)
Reference: Markina et al., 2012
Causality: This route utilizes Kobayashi’s aryne precursor (o-(trimethylsilyl)phenyl triflate) to generate highly reactive benzyne under mild, fluoride-induced conditions (CsF). Concurrently, the hydrazone is chlorinated by NCS. The resulting intermediates undergo an ultra-fast, one-pot [3+2] cycloaddition. While the yield is excellent, the triflate precursor's high commercial cost limits this to milligram-scale discovery phases.
Protocol:
To a solution of benzaldehyde dimethylhydrazone (1.25 equiv) in acetonitrile, add N-chlorosuccinimide (1.38 equiv). Stir for 1 h at 65 °C.
Add CsF (3.0 equiv) and o-(trimethylsilyl)phenyl triflate (1.0 equiv). Stir at 65 °C for 10 hours.
Evaporate the solvent, add N₂H₄·H₂O (85% solution), and heat at 100 °C for 10 hours to achieve aromatization/deprotection.
Self-Validating Checkpoint: TLC monitoring should show total consumption of the UV-active hydrazone spot. The final NMR will show a 5-proton multiplet for the newly incorporated phenyl ring at δ 7.38–7.56 ppm.
Conclusion & Strategic Recommendations
The choice of synthetic route for 1-methyl-3-phenyl-1H-indazole must be dictated by the project's phase and budget:
For Discovery & Library Generation:Route C (Aryne Annulation) is highly effective for rapidly generating diverse analogs, provided the high cost of the aryne precursor is acceptable at the milligram scale.
For Green Chemistry & Late-Stage Functionalization:Route A (Direct C-H Arylation) is the premier choice. It avoids multi-step pre-functionalization and utilizes water as a solvent, though the cost of palladium and silver scavengers must be factored into the scale-up budget.
For Process Scale-Up & API Manufacturing:Route B (Cu-Catalyzed N-N Bond Formation) is the undisputed winner for cost-efficiency. The use of inexpensive starting materials, a base-metal catalyst (Copper), and an environmentally benign terminal oxidant (Oxygen) results in an exceptionally low cost-per-gram ratio.
References
Gambouz, K., El Abbouchi, A., Nassiri, S., Suzenet, F., Bousmina, M., Akssira, M., Guillaumet, G., & El Kazzouli, S. (2020). "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820.[Link]
Chen, C.-y., Tang, G., He, F., Wang, Z., Jing, H., & Faessler, R. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N-N Bond Formation. Organic Letters, 18(7), 1690-1693.[Link]
Markina, N. A., Dubrovskiy, A. V., & Larock, R. C. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry, 10, 2409-2411.[Link]
Puthiyapurayil, P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-Methyl-3-phenyl-1H-indazole
Topic: Personal protective equipment for handling 1-Methyl-3-phenyl-1H-indazole Audience: Researchers, scientists, and drug development professionals. Introduction & Risk Context 1-Methyl-3-phenyl-1H-indazole (CAS: Varia...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 1-Methyl-3-phenyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction & Risk Context
1-Methyl-3-phenyl-1H-indazole (CAS: Variable/Analogous to 1178565-49-5 family) is a pharmacophore often utilized in kinase inhibitor research and synthetic medicinal chemistry. While specific toxicological data for this exact derivative may be limited, structural activity relationship (SAR) analysis of the indazole class dictates that it be handled as a bioactive heterocyclic compound with potential for acute toxicity, irritation, and aquatic hazards.
The Core Danger: The primary risk is not just immediate acute toxicity, but sensitization and unknown long-term pharmacological activity . As a research chemical, it must be treated as a potential potent kinase inhibitor, meaning systemic absorption could disrupt cell signaling pathways.
H410: Very toxic to aquatic life with long lasting effects (Precautionary).
Personal Protective Equipment (PPE) Matrix
3.1 Hand Protection Strategy (The "Solvent Rule")
The most common failure mode in handling this compound is solvent permeation . The solid itself is easily stopped by nitrile, but once dissolved, the solvent dictates the glove choice.
State of Matter
Solvent System
Recommended Glove Material
Thickness
Breakthrough Time
Solid / Powder
N/A
Nitrile (Standard Exam)
≥ 0.11 mm
> 480 min
Solution
Methanol / Ethanol
Nitrile (Double Gloved)
≥ 0.11 mm
> 240 min
Solution
DMSO / DMF
Nitrile (Extended Cuff)
≥ 0.20 mm
> 120 min
Solution
Dichloromethane (DCM)
PVA or Silver Shield™ (Laminate)
N/A
> 240 min
Critical Warning: Standard nitrile gloves degrade in <5 minutes when exposed to DCM. If dissolving 1-Methyl-3-phenyl-1H-indazole in halogenated solvents, you must use laminate liners (Silver Shield) under outer nitrile gloves.
3.2 Respiratory & Body Protection
Primary Barrier: Chemical Fume Hood (Certified face velocity: 0.5 m/s).
Secondary Barrier (If hood unavailable/weighing): N95 or P100 Particulate Respirator.
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for solution handling due to splash risk.
Figure 1: Decision tree for selecting appropriate hand protection based on the solvent carrier system.
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
Goal: Prevent inhalation of dust and contamination of balance.
Preparation: Place an analytical balance inside a Vented Balance Enclosure or a Fume Hood. If neither is available, wear an N95 respirator.
Static Control: Use an anti-static gun or bar on the weighing boat. Indazoles are organic solids prone to static charge, which causes "flying dust."
Transfer:
Use a disposable spatula.
Do not return excess chemical to the stock bottle (cross-contamination risk).
Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning to storage.
Protocol B: Reaction Setup (Solution State)
Goal: Prevent skin absorption of the dissolved pharmacophore.
Solvent Addition: Always add solvent slowly down the side of the vessel to minimize aerosolization.
Heating: If heating is required (e.g., reflux), ensure the condenser water flow is active before heating begins.
Septum Hygiene: When withdrawing samples via syringe:
Wrap a Kimwipe around the needle/septum interface to catch micro-droplets.
Dispose of needles immediately into a sharps container; do not recap.
Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Immediate containment and cleanup workflow for indazole spills.
Specific Cleanup Steps:
Evacuate: If spill is >10g or outside a hood, evacuate the immediate area.
PPE Up: Double nitrile gloves, goggles, and lab coat.
Solid Spill: Do not sweep dry. Cover with a paper towel dampened with ethanol or water, then wipe up to prevent dust generation.
Liquid Spill: Cover with vermiculite or spill pads. Avoid using simple paper towels for halogenated solvent spills as they may degrade.
Decontamination: Wash the surface with a 10% soap/water solution, followed by an ethanol rinse.
Waste Disposal & Deactivation
Deactivation: There is no simple "bleach" deactivation for the indazole ring. It is chemically stable.
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solid."
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
Destruction: Must be handled via high-temperature incineration by a licensed waste management facility. Do not pour down the drain.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 609885, 1-Methyl-3-phenyl-1H-indene (Structural Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]